Angiotensin II 5-valine
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUTBDZNNXHCO-CGHBYZBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1032.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Angiotensin II 5-Valine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a pivotal octapeptide hormone within the renin-angiotensin-aldosterone system (RAAS), playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The endogenous form in humans and rats contains isoleucine at position 5 ([Ile5]-Angiotensin II). However, the analog with valine at this position, Angiotensin II 5-valine ([Val5]-Angiotensin II), traditionally known as the bovine form, is widely utilized as a research tool and pharmacological agent. While possessing similar biological properties to its endogenous counterpart, subtle differences in its interaction with angiotensin receptors can influence downstream signaling and physiological outcomes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with angiotensin receptors, the subsequent signaling cascades, and the experimental methodologies used for its characterization.
Angiotensin II Receptors: The Primary Targets
This compound exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1] The majority of the well-characterized physiological and pathophysiological actions of Angiotensin II are mediated by the AT1R.[1]
Angiotensin II Type 1 Receptor (AT1R)
The AT1R is the principal mediator of the pressor and aldosterone-stimulating effects of Angiotensin II.[1] Upon binding of this compound, the AT1R undergoes a conformational change, initiating a cascade of intracellular signaling events.
Angiotensin II Type 2 Receptor (AT2R)
The AT2R is more highly expressed in fetal tissues and its expression decreases after birth. In adults, it is present in tissues such as the adrenal medulla, uterus, brain, and heart. The functions of the AT2R are generally considered to counterbalance the actions of the AT1R, often leading to vasodilation, anti-proliferative effects, and apoptosis.[1]
Quantitative Data: In Vivo Pressor Potency
| Parameter | [Val5]-Angiotensin II | [Ile5]-Angiotensin II | Species | Reference |
| Pressor Potency | ~10% more potent | - | Rat | [2] |
| Mean Arterial Pressure Increase (at 72 ng/min infusion) | 80% | 82% | Pithed Rat | [3] |
| Plasma Norepinephrine Concentration Change (at 72 ng/min infusion) | No significant change | 82% increase | Pithed Rat | [3] |
Note: The lack of comprehensive in vitro quantitative data for this compound may be due to the historical assumption of its very similar activity to the endogenous form for many research applications.
Signaling Pathways of this compound via the AT1 Receptor
The activation of the AT1R by this compound initiates a complex network of intracellular signaling pathways, which can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.
G Protein-Dependent Signaling
The canonical signaling pathway of the AT1R involves its coupling to heterotrimeric G proteins, primarily of the Gq/11 and Gi/o families.
Caption: G Protein-Dependent Signaling Cascade of AT1R.
-
Activation of Phospholipase C (PLC): Upon activation by the Gαq/11 subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical event in many of Angiotensin II's effects, including smooth muscle contraction.
-
Activation of Protein Kinase C (PKC): DAG, in concert with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC, a serine/threonine kinase, then phosphorylates a variety of downstream target proteins, leading to cellular responses such as cell growth, proliferation, and inflammation.
G Protein-Independent Signaling (β-Arrestin Pathway)
Following agonist binding and G protein activation, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouples the receptor from G proteins (desensitization) and initiates a distinct wave of signaling. Structure-activity relationship studies suggest that modifications at position 5 of the Angiotensin II peptide can influence this signaling bias.[4]
Caption: β-Arrestin-Mediated Signaling of AT1R.
-
Receptor Phosphorylation and β-Arrestin Recruitment: GRKs phosphorylate the intracellular domains of the activated AT1R, creating a binding site for β-arrestins.
-
Scaffolding and Signal Transduction: β-arrestins act as scaffolds, bringing other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), into proximity with the receptor. This leads to the activation of these kinases and subsequent regulation of gene expression and other cellular processes.
-
Receptor Internalization: β-arrestin binding also promotes the internalization of the AT1R, a key step in receptor desensitization and resensitization.
Experimental Protocols for Characterizing this compound Activity
A variety of in vitro and in vivo experimental protocols are employed to elucidate the mechanism of action of this compound.
In Vitro Assays
This assay is used to determine the binding affinity of this compound to its receptors.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the angiotensin receptor of interest (AT1R or AT2R).
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled form of Angiotensin II (e.g., [125I]-[Sar1,Ile8]-Angiotensin II) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to activate Gq/11-coupled receptors and induce an increase in intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the AT1R are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is used to generate a dose-response curve, from which the potency (EC50) is determined.
This assay measures the activation of a key downstream signaling molecule in the AT1R pathway.
Methodology:
-
Cell Treatment: Cells expressing the AT1R are treated with varying concentrations of this compound for a specific duration.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). A second primary antibody against total ERK1/2 is used as a loading control.
-
Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation. A dose-response curve can be generated to determine the EC50 for ERK phosphorylation.
In Vivo Experiment
This experiment directly assesses the physiological effect of this compound on blood pressure.
Methodology:
-
Animal Model: An appropriate animal model, typically rats or mice, is used. The animals may be anesthetized or conscious and freely moving with telemetric blood pressure monitoring devices implanted.
-
Drug Administration: this compound is infused intravenously or subcutaneously via an osmotic minipump at various doses.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored before, during, and after the infusion period.
-
Data Analysis: The change in mean arterial pressure from baseline is calculated for each dose of this compound to construct a dose-response relationship and determine its in vivo pressor potency.[3]
Conclusion
This compound is a potent agonist of angiotensin receptors, primarily exerting its effects through the AT1R. Its mechanism of action involves the activation of both G protein-dependent and -independent signaling pathways, leading to a wide range of physiological responses, most notably vasoconstriction and the regulation of blood pressure. While its in vivo pressor effects are well-documented and comparable to the endogenous [Ile5]-Angiotensin II, a detailed in vitro characterization of its binding affinity and functional potency remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of the pharmacology of this important research tool, which will undoubtedly contribute to a deeper understanding of the renin-angiotensin system and the development of novel therapeutics for cardiovascular diseases.
References
- 1. ≥95% (HPLC), angiotensin II type 1 receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of Angiotensin II 5-Valine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS), playing a critical role in cardiovascular, renal, and endocrine homeostasis. The substitution of the fifth amino acid, typically isoleucine in humans and rats, with valine results in Angiotensin II 5-valine (Val5-Ang II), a potent analog often utilized in experimental models to distinguish between endogenous and exogenous Ang II. This technical guide provides an in-depth overview of the in vivo physiological effects of Val5-Ang II, focusing on its cardiovascular, renal, and endocrine impacts. The information is curated from peer-reviewed literature to support researchers and professionals in drug development and cardiovascular research.
Cardiovascular Effects
The most pronounced in vivo effect of systemic Val5-Ang II administration is a significant and sustained elevation in blood pressure. This hypertensive effect is primarily mediated through the Angiotensin II type 1 (AT1) receptor, leading to potent vasoconstriction of peripheral arteries and arterioles.
Quantitative Data: Cardiovascular Parameters
| Parameter | Experimental Animal | Dosage and Administration | Duration | Observation | Reference |
| Systolic Blood Pressure | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase from 121 ± 2 mmHg to 206 ± 4 mmHg | [1][2] |
| Mean Arterial Pressure | Pithed Rat | 72 ng/min intravenous infusion | Not specified | Increase from 54 ± 4 mmHg to 97 ± 19 mmHg |
Renal Effects
Quantitative Data: Renal Parameters
| Parameter | Experimental Animal | Dosage and Administration | Duration | Observation | Reference |
| Plasma Val5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | 150.0 ± 28.2 fmol/ml | [1][2] |
| Plasma Ile5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase of 196.2 ± 70.1% compared to sham | [1][2] |
| Kidney Val5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | 387.2 ± 39.4 fmol/g | [1] |
| Kidney Ile5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase of 69.9 ± 30.7% compared to sham | [1][2] |
| Urinary Val5-Ang II Excretion Rate | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | 1,831.7 ± 251.6 fmol/24 h | [1] |
| Urinary Ile5-Ang II Excretion Rate | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase of 93.2 ± 32.1% compared to pre-infusion | [1][2] |
Endocrine Effects
Angiotensin II is a potent secretagogue for aldosterone from the adrenal cortex. This action is mediated through the AT1 receptor on adrenal glomerulosa cells. While direct quantitative data for Val5-Ang II on plasma aldosterone and renin activity are not specified in the primary literature reviewed, the infusion of Angiotensin II is known to suppress plasma renin activity (PRA) due to the negative feedback loop on renin release from the juxtaglomerular cells of the kidney.
Established Effects of Angiotensin II on Endocrine Parameters:
-
Aldosterone: Angiotensin II stimulates the synthesis and release of aldosterone. This process involves the activation of phospholipase C, leading to increased intracellular calcium and activation of protein kinase C, which in turn stimulates the expression of aldosterone synthase.
-
Plasma Renin Activity (PRA): Systemic infusion of Angiotensin II leads to a marked suppression of PRA. This is a classic negative feedback mechanism where elevated Angiotensin II levels inhibit renin secretion from the kidneys.
Signaling Pathways
The physiological effects of this compound are predominantly mediated by the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The binding of Val5-Ang II to the AT1 receptor initiates a cascade of intracellular signaling events.
Caption: AT1 Receptor Signaling Pathway for Val5-Ang II.
Experimental Protocols
This section outlines the key experimental methodologies cited in the literature for studying the in vivo effects of this compound.
Chronic Infusion of this compound in Rats
This protocol describes the induction of hypertension in rats through the continuous subcutaneous infusion of Val5-Ang II.
Caption: Experimental Workflow for In Vivo Val5-Ang II Infusion.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Osmotic Minipump Preparation: Alzet osmotic minipumps are filled with a sterile solution of Val5-Ang II in saline to deliver a constant infusion rate (e.g., 80 ng/min).
-
Surgical Implantation: Under anesthesia, a small subcutaneous pocket is created in the dorsal region of the rat. The filled osmotic minipump is inserted into this pocket, and the incision is closed.
-
Housing and Monitoring: Rats are housed in individual metabolic cages to allow for the collection of 24-hour urine samples. Systolic blood pressure is monitored regularly using a tail-cuff method.
-
Sample Collection: At the end of the infusion period (e.g., 13 days), rats are anesthetized, and blood samples are collected via cardiac puncture. Kidneys are then perfused and harvested.
-
Sample Processing: Blood is centrifuged to separate plasma. Kidneys are homogenized. Plasma, urine, and kidney homogenates are stored at -80°C until analysis.
Quantification of Angiotensin II Analogs by HPLC and Radioimmunoassay (RIA)
This protocol details the analytical method used to differentiate and quantify exogenous Val5-Ang II and endogenous Ile5-Ang II.
Methodology:
-
Sample Extraction: Angiotensin peptides are extracted from plasma, urine, and kidney homogenates using solid-phase extraction columns (e.g., C18 Sep-Pak cartridges).
-
High-Performance Liquid Chromatography (HPLC): The extracted peptides are separated using a reverse-phase HPLC system with a C18 column. A gradient of acetonitrile in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the peptides. Val5-Ang II and Ile5-Ang II have distinct retention times, allowing for their separation.
-
Fraction Collection: Fractions corresponding to the elution times of Val5-Ang II and Ile5-Ang II are collected.
-
Radioimmunoassay (RIA): The concentration of Angiotensin II in each fraction is quantified using a specific RIA kit. This involves the competitive binding of radiolabeled Angiotensin II and the Angiotensin II in the sample to a limited number of antibodies. The amount of radioactivity is inversely proportional to the concentration of Angiotensin II in the sample.
Conclusion
This compound is a valuable tool for in vivo research, enabling the study of the physiological and pathophysiological roles of the renin-angiotensin system. Its administration in animal models reliably induces hypertension and provides insights into the intrarenal mechanisms of Angiotensin II action. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in cardiovascular and renal drug discovery and development. Further research is warranted to elucidate the specific quantitative effects of Val5-Ang II on renal hemodynamics and endocrine parameters to provide a more complete understanding of its in vivo profile.
References
The Agonist Profile of Angiotensin II 5-Valine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Angiotensin II 5-valine, a synthetic analog of the endogenous vasoconstrictor Angiotensin II, for researchers, scientists, and drug development professionals. This document outlines its role as an angiotensin receptor agonist, detailing its binding affinities, functional potencies, and the intracellular signaling pathways it modulates.
Introduction to this compound
Angiotensin II is a critical effector hormone in the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis. The substitution of the naturally occurring isoleucine at position 5 with valine results in this compound, a potent agonist of angiotensin receptors. This analog has been utilized in numerous studies to investigate the physiological and pathophysiological effects of angiotensin receptor activation, particularly in the context of hypertension and renal function. Understanding the specific pharmacological profile of this compound is crucial for its application as a research tool.
Quantitative Pharmacological Profile
The interaction of this compound with angiotensin receptors, primarily the AT1 and AT2 subtypes, has been characterized through various binding and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of its receptor binding affinity and functional potency. It is important to note that much of the available data is relative to the endogenous Angiotensin II ([Asp1, Ile5]angiotensin II).
Table 1: Comparative Receptor Binding Affinities of Angiotensin II Analogs
| Compound | Relative Binding Affinity (vs. [Asp1, Ile5]Angiotensin II) |
| [Asp1, Val5]Angiotensin II | 0.69[1] |
| [Asn1, Val5]Angiotensin II | 1.18[1] |
Data derived from studies on rat adrenal zona glomerulosa cells.
Table 2: Comparative Functional Potency of Angiotensin II Analogs (Aldosterone Release)
| Compound | Relative Aldosterone-Releasing Effect (vs. [Asp1, Ile5]Angiotensin II) |
| [Asp1, Val5]Angiotensin II | 1.65[1] |
| [Asn1, Val5]Angiotensin II | 0.68[1] |
Data derived from studies on isolated rat adrenal zona glomerulosa cells.
Signaling Pathways Activated by this compound
Upon binding to the Angiotensin II Type 1 (AT1) receptor, this compound initiates a cascade of intracellular signaling events. These pathways are critical in mediating the physiological responses associated with this agonist, such as vasoconstriction, aldosterone secretion, and cellular growth.
G Protein-Coupled Signaling
The AT1 receptor is a classic G protein-coupled receptor (GPCR). This compound binding primarily activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Figure 1: Gq/11-mediated signaling cascade initiated by this compound.
β-Arrestin Biased Agonism
Recent studies have highlighted the role of β-arrestins in AT1 receptor signaling. Interestingly, modifications at position 5 of the Angiotensin II peptide can influence the recruitment of β-arrestins, leading to "biased agonism." Increasing the side-chain size at this position has been shown to enhance AT1R-dependent β-arrestin activation[2][3]. This suggests that this compound may also engage β-arrestin signaling pathways, which can lead to distinct downstream effects, including the activation of MAP kinases, independent of G protein activation.
Figure 2: Potential β-arrestin-mediated signaling by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay for AT1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the AT1 receptor.
Figure 3: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing AT1 receptors in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled Angiotensin II (e.g., [125I]Sar1,Ile8 Angiotensin II), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the AT1 receptor in a 96-well, black-walled, clear-bottom plate.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, and then inject the this compound solutions and continue to monitor fluorescence changes over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs) following the activation of the Gq/11 pathway by this compound.
Methodology:
-
Cell Labeling: Culture cells expressing the AT1 receptor and label them overnight with [3H]myo-inositol.
-
Lithium Chloride Treatment: Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Agonist Stimulation: Stimulate the cells with various concentrations of this compound for a defined period.
-
Extraction: Terminate the stimulation and extract the soluble inositol phosphates.
-
Separation and Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity in the IP fractions using liquid scintillation counting.
-
Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of the renin-angiotensin system. Its potent agonist activity at the AT1 receptor, leading to the activation of canonical Gq/11 signaling and potentially biased β-arrestin pathways, makes it a suitable compound for in vitro and in vivo studies aimed at elucidating the complex roles of Angiotensin II in health and disease. The data and protocols presented in this guide are intended to support the research community in the effective application of this important angiotensin analog.
References
- 1. Comparative studies of receptor binding and steroidogenic properties of angiotensins in the rat adrenal glomerulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Angiotensin II Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of ligands for the Angiotensin II (Ang II) receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. This document delves into the experimental methodologies used to characterize these interactions, presents quantitative data in a clear and comparative format, and visualizes the complex signaling pathways and experimental workflows.
Introduction to Angiotensin II Receptors
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[1] Two main subtypes of Angiotensin II receptors have been identified and extensively studied: the Angiotensin II type 1 (AT1) receptor and the Angiotensin II type 2 (AT2) receptor.[1][2]
The AT1 receptor is the most well-characterized and mediates the majority of the known physiological actions of Angiotensin II.[3][4] These include vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation.[3] Consequently, the AT1 receptor is a major therapeutic target for the treatment of hypertension, heart failure, and diabetic nephropathy.[5]
The AT2 receptor , while also binding Angiotensin II with high affinity, often mediates effects that counterbalance those of the AT1 receptor.[6] These effects include vasodilation, anti-inflammatory responses, and inhibition of cell growth.[7] The signaling pathways of the AT2 receptor are distinct from those of the AT1 receptor and are an active area of research for potential therapeutic applications.[8]
Understanding the binding affinity and kinetics of various ligands—both endogenous peptides and synthetic compounds—to these receptor subtypes is fundamental for the design and development of novel therapeutics with improved efficacy and selectivity.
Quantitative Analysis of Ligand Binding
The interaction between a ligand and a receptor is characterized by its binding affinity and kinetics. Binding affinity refers to the strength of the interaction at equilibrium, while kinetics describes the rates of association and dissociation of the ligand-receptor complex.
Binding Affinity Data
Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of various endogenous angiotensin peptides, agonists, and antagonists for the AT1 and AT2 receptors.
Table 1: Binding Affinity (Ki/Kd in nM) of Endogenous Angiotensin Peptides and Analogs for AT1 and AT2 Receptors
| Ligand | AT1 Receptor (Ki/Kd, nM) | AT2 Receptor (Ki/Kd, nM) | Reference(s) |
| Angiotensin II | 0.2 - 2.0 | 0.07 - 0.4 | [6][9][10] |
| Angiotensin III | 0.5 - 5.0 | 0.1 - 1.0 | [11] |
| Angiotensin IV | >1000 | 10 - 50 | [12] |
| [Sar1, Ile8] Ang II | ~0.5 | ~0.1 | [13] |
Table 2: Binding Affinity (Ki/Kd in nM) of Selective Antagonists for AT1 and AT2 Receptors
| Antagonist | AT1 Receptor (Ki/Kd, nM) | AT2 Receptor (Ki/Kd, nM) | Reference(s) |
| Losartan | 8 - 20 | >10,000 | [14][15] |
| EXP3174 (active metabolite of Losartan) | 1 - 2 | >10,000 | [15] |
| Valsartan | 3 - 10 | >20,000 | [13] |
| Irbesartan | 1 - 5 | >10,000 | [15] |
| Candesartan | 0.3 - 1.0 | >10,000 | [14] |
| Olmesartan | ~1.25 | >10,000 | [16] |
| Telmisartan | 2 - 10 | >10,000 | [14] |
| PD123319 | >10,000 | 0.5 - 5.0 | [6] |
| CGP 42112A | >10,000 | 0.07 - 0.3 | [9] |
Binding Kinetics Data
Binding kinetics are described by the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). These parameters determine the time a ligand takes to bind to the receptor and the duration of the ligand-receptor complex, respectively. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon (Kd = koff/kon).[17]
Table 3: Kinetic Rate Constants (kon, koff) for Selected Ligands at Angiotensin II Receptors
| Ligand | Receptor | kon (M-1s-1) | koff (s-1) | Kd (nM) (Calculated) | Reference(s) |
| Angiotensin II | AT1 | ~1 x 107 | ~0.01 | ~1.0 | [17][18] |
| Candesartan | AT1 | ~2 x 107 | ~0.0002 | ~0.01 | [19] |
| Valsartan | AT1 | ~5 x 106 | ~0.005 | ~1.0 | [13] |
| Angiotensin II | GC-A | 2.05 x 105 | 2.62 x 10-3 | 12.8 | [20][21] |
Note: Comprehensive kinetic data for a wide range of ligands is less readily available in a consolidated format compared to affinity data. The values presented are indicative and can vary depending on the experimental conditions.
Experimental Protocols
The determination of binding affinity and kinetics relies on specialized experimental techniques. The two most common methods are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay for Determining Ki
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[1] This protocol describes a competition binding assay to determine the inhibition constant (Ki) of an unlabeled test compound.
Objective: To determine the Ki of a test compound for the AT1 or AT2 receptor.
Materials:
-
Cell membranes expressing the Angiotensin II receptor subtype of interest (e.g., from transfected cell lines or tissues like rat liver for AT1).[5]
-
Radioligand: A high-affinity radiolabeled ligand, typically 125I-[Sar1,Ile8]Angiotensin II.
-
Unlabeled test compounds (competitors).
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled Angiotensin II or a selective antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[22]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[22] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a known amount of membrane preparation (e.g., 50-100 µg protein), and the radioligand at a concentration close to its Kd.
-
Non-specific Binding: Add assay buffer, membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Add assay buffer, membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (typically in a log or half-log dilution series).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[22]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity using a radioligand competition assay.
Surface Plasmon Resonance (SPR) for Determining Binding Kinetics
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[23] It is particularly well-suited for determining the kinetic rate constants (kon and koff).
Objective: To determine the kon, koff, and Kd of a ligand for the AT1 or AT2 receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified Angiotensin II receptor (ligand). Note: Purifying and stabilizing GPCRs for SPR can be challenging.
-
Test compound (analyte).
-
Immobilization buffers (e.g., amine coupling kit with NHS, EDC, and ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand, e.g., low pH glycine).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of NHS and EDC).
-
Inject the purified receptor solution over the activated surface to allow for covalent coupling (e.g., via amine groups).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized receptor to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte in the running buffer over the sensor chip surface at a constant flow rate. This is the association phase , where the binding of the analyte to the immobilized receptor is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, switch back to flowing only the running buffer over the surface. This is the dissociation phase , where the dissociation of the analyte from the receptor is observed as a decrease in the SPR signal.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte from the receptor surface, returning the signal to the baseline. This prepares the surface for the next analyte injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation curves are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.
Angiotensin II Receptor Signaling Pathways
The distinct physiological effects of the AT1 and AT2 receptors are a consequence of their coupling to different intracellular signaling cascades.
AT1 Receptor Signaling
The AT1 receptor primarily couples to Gq/11 proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[24] These events lead to a cascade of downstream effects, including smooth muscle contraction, aldosterone synthesis, and the activation of various kinases such as MAP kinases (e.g., ERK1/2), which are involved in cell growth and proliferation.[25] The AT1 receptor can also couple to other G proteins, such as Gi and G12/13, and can signal independently of G proteins through β-arrestin pathways.[4][24]
AT1 Receptor Signaling Pathway
Caption: Simplified schematic of the Gq/11-mediated AT1 receptor signaling pathway.
AT2 Receptor Signaling
The signaling mechanisms of the AT2 receptor are more diverse and less completely understood than those of the AT1 receptor. The AT2 receptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] A key feature of AT2 receptor signaling is the activation of various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules activated by the AT1 receptor, thereby counteracting its effects.[26] The AT2 receptor is also linked to the activation of the nitric oxide (NO)/cyclic GMP (cGMP) pathway, which contributes to vasodilation.[8]
AT2 Receptor Signaling Pathway
Caption: Overview of the primary signaling pathways associated with the AT2 receptor.
Conclusion
The intricate interplay between Angiotensin II and its receptors, AT1 and AT2, is central to cardiovascular regulation and the pathogenesis of related diseases. A thorough understanding of the binding affinities and kinetics of various ligands is paramount for the development of targeted and effective therapeutics. This guide has provided a detailed overview of these parameters, the experimental methodologies used for their determination, and the downstream signaling consequences of receptor activation. The continued exploration of the structure-function relationships of these receptors and the development of novel, selective ligands hold great promise for future advancements in the treatment of cardiovascular and other related disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 4. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Item - Binding affinities (Kd) of Ang II, olmesartan, R239470 and R794847 to AT1 wild-type (WT) and mutant receptors. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dynamic-biosensors.com [dynamic-biosensors.com]
- 19. Angiotensin II antagonism and plasma radioreceptor-kinetics of candesartan in man - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Evaluation of angiotensin converting enzyme inhibitors by SPR biosensor and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Angiotensin II 5-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the principal effector peptide of the renin-angiotensin system (RAS), playing a critical role in cardiovascular homeostasis, fluid and electrolyte balance, and the pathophysiology of cardiovascular diseases. Angiotensin II 5-valine (Val5-Ang II) is a naturally occurring analog of the human form of Angiotensin II (which has isoleucine at position 5, Ile5-Ang II). While both peptides exert their effects primarily through the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), studies have indicated differences in their potency and metabolic stability. This guide provides a detailed overview of the primary cellular signaling pathways activated upon the binding of Val5-Ang II to the AT1 receptor, supported by experimental protocols and quantitative data where available.
Core Signaling Pathways
Activation of the AT1 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathways include:
-
The Gq/11-Phospholipase C (PLC) Pathway: This canonical pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: Predominantly the Extracellular signal-Regulated Kinase (ERK1/2) cascade, which is crucial for cell growth, proliferation, and hypertrophy.
-
The Rho/Rho-Kinase (ROCK) Pathway: This pathway is pivotal in regulating smooth muscle contraction, cytoskeletal organization, and gene expression.
-
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is a key pathway for cytokine signaling that has been shown to be activated by the AT1 receptor, linking it to inflammation and cellular growth.
The Gq/11-Phospholipase C (PLC) Pathway
Upon binding of Val5-Ang II, the AT1 receptor undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins of the Gq/11 family.[1] This activation initiates a well-defined signaling cascade.
Mechanism:
-
Gq/11 Activation: The activated AT1 receptor acts as a guanine nucleotide exchange factor (GEF) for the Gαq subunit, promoting the exchange of GDP for GTP.[1] This causes the dissociation of the GTP-bound Gαq from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The GTP-Gαq subunit activates phospholipase C-β (PLC-β).[2][3]
-
Second Messenger Generation: Activated PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][6]
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7] PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Figure 1. The Gq/11-Phospholipase C signaling cascade initiated by this compound.
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The activation of the MAPK/ERK pathway by Val5-Ang II is a key mechanism underlying its effects on cell growth, proliferation, and hypertrophy. This pathway can be activated through both G-protein-dependent and β-arrestin-dependent mechanisms.
Mechanism (Ras-dependent):
-
Receptor Tyrosine Kinase (RTK) Transactivation: Upon AT1 receptor activation, a common mechanism involves the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).
-
Adaptor Protein Recruitment: The activated RTK recruits adaptor proteins like Grb2, which in turn recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor for Ras.
-
Ras Activation: SOS promotes the exchange of GDP for GTP on the small G-protein Ras, leading to its activation.
-
Kinase Cascade: Activated Ras initiates a sequential phosphorylation cascade: Ras activates Raf (MAPKKK), which phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).[8][9]
-
Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cellular growth and proliferation.
Figure 2. The MAPK/ERK signaling pathway activated by this compound.
The Rho/Rho-Kinase (ROCK) Pathway
The Rho/ROCK pathway is crucial for Ang II-induced vasoconstriction, cell migration, and cytoskeletal reorganization. Activation of this pathway is primarily mediated by the G12/13 family of G proteins.
Mechanism:
-
G12/13 Activation: The AT1 receptor can couple to G12/13 proteins. Upon activation, the Gα12/13 subunit activates RhoGEFs (Rho Guanine nucleotide Exchange Factors) such as p115-RhoGEF, LARG, or PDZ-RhoGEF.[10][11]
-
RhoA Activation: RhoGEFs catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[12]
-
ROCK Activation: GTP-bound RhoA activates its downstream effector, Rho-kinase (ROCK).[13]
-
Myosin Light Chain Phosphatase (MLCP) Inhibition: ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), inhibiting its activity.[14]
-
Increased Myosin Light Chain (MLC) Phosphorylation: Inhibition of MLCP leads to a net increase in the phosphorylation of myosin light chain (MLC). This enhances the interaction between actin and myosin, resulting in smooth muscle contraction and stress fiber formation.
Figure 3. The Rho/ROCK signaling pathway involved in vasoconstriction.
The JAK/STAT Pathway
The AT1 receptor can also activate the JAK/STAT pathway, which is typically associated with cytokine receptors. This provides a direct link between Ang II and transcriptional regulation of genes involved in inflammation, growth, and fibrosis.
Mechanism:
-
JAK Kinase Activation: Upon ligand binding, the AT1 receptor associates with and activates Janus kinases (JAKs), particularly JAK2 and Tyk2.[15][16]
-
STAT Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular tail of the AT1 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs (e.g., STAT1, STAT3).[17]
-
Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[18][19]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.
Figure 4. The JAK/STAT signaling pathway activated by this compound.
Quantitative Data Summary
Direct quantitative data such as EC50 values for Val5-Ang II on specific intracellular signaling pathways are limited. However, comparative studies and data on general Angiotensin II provide valuable insights.
Table 1: Comparative Potency of Angiotensin II Analogs
| Agonist | Effect | Observation | Species/System | Citation |
| [Asn1, Val5]-Ang II vs. [Asp1, Ile5]-Ang II | Aldosterone Production | Less potent; more rapidly degraded. | Rat adrenal cells | [15] |
| [Asn1, Val5]-Ang II vs. Ile5-Ang II | Pressor & Steroidogenic Effects | Significantly less potent. | Human | [2] |
| Val5-Ang II vs. Ile5-Ang II | Pressor Effect | Similar increase in mean arterial pressure. | Rat | [8] |
| Val5-Ang II vs. Ile5-Ang II | Plasma Norepinephrine | Did not significantly increase levels. | Rat | [8] |
Table 2: Quantitative Data for Angiotensin II-Induced Signaling (General)
| Pathway Component | Agonist/Concentration | Fold Change/Observation | Cell Type/System | Citation |
| ERK1/2 Activation | Angiotensin II (1 µM) | Maximal effect observed. | Glomerular mesangial cells | [4] |
| JAK2, Tyk2, STAT1, STAT2 | Angiotensin II | Rapid tyrosine phosphorylation. | Rat aortic smooth muscle cells | [15][16] |
| Intracellular Ca2+ | Angiotensin II (100 nM) | Rapid increase of 74 ± 6 nM. | Renal vascular smooth muscle cells | |
| Aldosterone Production | [Asn1, Val5]-Ang II (10⁻⁵ mol/L) | Stimulated aldosterone output. | Rat adrenal cells | [15] |
Detailed Experimental Protocols
Western Blot for Phospho-ERK1/2 Detection
This protocol is adapted for detecting the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Workflow Diagram:
Figure 5. Experimental workflow for Western Blot analysis of ERK phosphorylation.
Methodology:
-
Cell Culture and Serum Starvation: Plate cells (e.g., vascular smooth muscle cells) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Stimulation: Treat cells with various concentrations of Val5-Ang II for a specified time course (e.g., 5-30 minutes). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane of antibodies and re-probe with a primary antibody against total ERK1/2.
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to Val5-Ang II stimulation using the ratiometric fluorescent dye Fura-2 AM.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).
-
Dilute the stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 1-5 µM.
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.[20]
-
-
Washing: Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
-
Stimulation and Recording: Perfuse the cells with a solution containing Val5-Ang II and continue to record the F340/F380 ratio. An increase in intracellular calcium will lead to an increase in the 340 nm fluorescence and a decrease in the 380 nm fluorescence, resulting in an increased F340/F380 ratio.
-
Data Analysis: The change in the F340/F380 ratio is proportional to the change in [Ca2+]i. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if calibration is performed.
RhoA Activation Assay (G-LISA)
This protocol outlines a quantitative ELISA-based assay for measuring the activation of RhoA.
Methodology:
-
Cell Treatment: Culture and treat cells with Val5-Ang II as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells with the provided lysis buffer and determine the protein concentration.
-
Assay Procedure:
-
Add equal protein amounts of cell lysate to a 96-well plate that is coated with a Rho-GTP-binding protein.
-
Active, GTP-bound RhoA in the lysate will bind to the plate.
-
Wash the wells to remove inactive, GDP-bound RhoA.
-
Detect the bound active RhoA using a specific primary antibody against RhoA.
-
Add an HRP-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Compare the signal from stimulated samples to that of unstimulated controls.
Conclusion
This compound activates a complex network of intracellular signaling pathways through the AT1 receptor, mirroring the actions of endogenous Angiotensin II. The primary cascades involving Gq/PLC, MAPK/ERK, Rho/ROCK, and JAK/STAT are fundamental to its physiological and pathophysiological effects. While Val5-Ang II is a potent agonist, evidence suggests it may have a lower potency and shorter duration of action compared to Ile5-Ang II in certain biological contexts, a critical consideration for researchers and drug development professionals. The experimental protocols provided in this guide offer robust methods for dissecting these intricate signaling networks and quantifying the cellular responses to this important peptide. Further research is warranted to delineate the precise quantitative dose-response relationships of Val5-Ang II in each of these key signaling pathways.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulation of RhoGEF proteins by G12/13-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Direct stimulation of Jak/STAT pathway by the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of angiotensin II in activation of the JAK/STAT pathway induced by acute pressure overload in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. STATs get their move on - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brainvta.tech [brainvta.tech]
Angiotensin II: A Comprehensive Technical Guide to its Endocrine and Paracrine Functions
Abstract: Angiotensin II (Ang II) is the primary bioactive peptide of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular and renal homeostasis. Traditionally viewed as a circulating hormone with endocrine functions, a significant body of research has established the existence of local, tissue-based RAS that exerts paracrine, autocrine, and intracrine effects. This technical guide provides an in-depth exploration of both the endocrine and paracrine roles of Angiotensin II. It details the molecular signaling pathways, presents quantitative physiological data, and outlines key experimental protocols used to investigate its functions. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and renal research.
Introduction: The Dual Nature of the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a hormonal cascade fundamental to the regulation of blood pressure, and fluid and electrolyte balance.[1][2] The system's main effector, Angiotensin II, is an octapeptide produced via the enzymatic cleavage of its precursor, angiotensinogen.[2] The classical view of the RAS involves the endocrine pathway , where renin released from the kidneys initiates a cascade that results in circulating Ang II, which then acts on distant target organs.[1]
However, it is now widely recognized that many tissues, including the heart, blood vessels, kidneys, and brain, possess all the necessary components to generate Ang II locally.[3][4][5] This local production and action of Ang II constitute a paracrine system , where the peptide acts on adjacent cells, playing a crucial role in tissue-specific physiology and pathophysiology, such as cell growth, inflammation, and fibrosis.[3]
Endocrine Functions of Angiotensin II
As a circulating hormone, Angiotensin II orchestrates a multi-organ response to maintain cardiovascular homeostasis. Its primary effects are mediated by the Angiotensin II Type 1 (AT1) receptor.[6]
Systemic Regulation of Blood Pressure
Angiotensin II is one of the most potent vasoconstrictors known. It acts directly on the vascular smooth muscle of small arteries and arterioles, causing them to contract and thereby increasing total peripheral resistance and blood pressure.[2][7]
Regulation of Fluid and Electrolyte Balance
Ang II exerts powerful effects on the adrenal glands and kidneys to control body fluid volume and sodium concentration.
-
Aldosterone Secretion: Ang II is a major stimulus for the synthesis and release of aldosterone from the zona glomerulosa of the adrenal cortex.[7][8][9] Aldosterone then acts on the distal tubules and collecting ducts of the kidney to promote sodium and water retention and potassium excretion.[8][10]
-
Renal Sodium Reabsorption: Ang II has a direct effect on the kidney nephron, stimulating sodium reabsorption at various sites, particularly the proximal tubule.[8][11][12]
-
Antidiuretic Hormone (ADH) Release and Thirst: Ang II acts on the central nervous system, specifically the hypothalamus, to stimulate the sensation of thirst and trigger the release of ADH (vasopressin) from the pituitary gland, which promotes water reabsorption in the kidneys.[7]
| Parameter Measured | Experimental Model | Angiotensin II Effect | Reference |
| Mean Arterial Blood Pressure | Rat (Ang II infusion @ 350 ng/min for 6 days) | Increase from 94±5 mmHg to 171±3 mmHg | [13] |
| Mean Arterial Pressure | Rat (Ang II infusion) | Increase to 169.7 ± 6.1 mmHg | [14] |
| Urinary Sodium Excretion (UNaV) | Dog (intra-renal Ang II infusion) | Significant reduction with a mean Ang II concentration increase of 14 pg/ml | [11] |
| Distal Sodium Reabsorption | Mouse (chronic Ang II infusion) | Increased from 1.12±0.18 to 1.74±0.18 μEq/min | [15] |
| Plasma Angiotensin II Concentration | Healthy Human | Normal range: 1-10 pM | [16] |
| Plasma Angiotensin II Concentration | Rat | Normal level: ~15 pM | [16] |
| Table 1: Quantitative Data on the Endocrine Effects of Angiotensin II. This table summarizes key quantitative findings from in vivo studies demonstrating the potent effects of systemic Angiotensin II on blood pressure and renal function. |
Paracrine Functions of Angiotensin II
The local generation of Ang II within specific tissues allows for fine-tuned regulation independent of the systemic RAS. These paracrine actions are heavily implicated in the pathogenesis of organ damage.
Cardiovascular System
-
Cardiac Hypertrophy and Remodeling: In the heart, Ang II acts as a potent growth factor. It promotes the hypertrophy of cardiac myocytes and the proliferation of cardiac fibroblasts, leading to interstitial fibrosis.[17][18][19] A key paracrine mechanism involves Ang II stimulating cardiac fibroblasts to release other growth factors, such as Transforming Growth Factor-beta 1 (TGF-β1) and Endothelin-1, which then act on adjacent myocytes to induce growth.[17][20][21]
-
Vascular Remodeling: Within the vessel wall, locally produced Ang II contributes to the hypertrophy and migration of vascular smooth muscle cells (VSMCs), thickening the vessel wall and contributing to the pathology of hypertension and atherosclerosis.[6][22]
| Parameter Measured | Experimental Model | Angiotensin II Effect | Reference |
| Myocyte Protein Synthesis | Neonatal Rat Cardiac Co-culture | 4-fold increase over control | [17][20] |
| Myocyte Protein Synthesis | Conditioned Medium from Ang II-stimulated Fibroblasts | 40% increase over control | [17][20][21] |
| AT1 Receptor Density (Fibroblasts) | Neonatal Rat Cardiac Fibroblasts | 9747 ± 2126 sites/cell | [17][20][21] |
| AT1 Receptor Density (Myocytes) | Neonatal Rat Cardiac Myocytes | 1343 ± 472 sites/cell (primarily on contaminating fibroblasts) | [17][20][21] |
| Table 2: Paracrine Effects of Angiotensin II in Cardiac Cell Models. This table highlights the significant role of cardiac fibroblasts as intermediaries in Ang II-induced myocyte hypertrophy, as evidenced by receptor density and protein synthesis data. |
Renal System
Within the kidney, a local RAS allows Ang II to act as a paracrine regulator of renal hemodynamics and tubular function.[4][5] It can modulate renal blood flow and glomerular filtration rate and stimulate the release of other local vasoactive mediators, thereby amplifying or dampening its primary effects.[23]
Molecular Mechanisms: Angiotensin II Receptor Signaling
Most of the well-characterized physiological and pathophysiological actions of Ang II are mediated through the AT1 receptor, a G-protein-coupled receptor (GPCR).[6][24][25] The signaling cascade is complex, involving both G-protein dependent and independent pathways.
G-Protein Dependent Signaling: The Canonical Gq/PLC Pathway
The classical signaling pathway for the AT1 receptor involves its coupling to the heterotrimeric G-protein, Gq.[22][26] Activation of Gq stimulates the enzyme Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18][26][27][28]
-
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[18][26]
-
DAG remains in the plasma membrane where it, along with Ca2+, activates Protein Kinase C (PKC).[18][26] This cascade ultimately leads to cellular responses such as smooth muscle contraction, aldosterone synthesis, and the activation of transcription factors involved in cellular growth.[18][22]
Caption: AT1 Receptor Gq/PLC Signaling Pathway.
G-Protein Independent Signaling: EGFR Transactivation
In addition to classical G-protein signaling, the AT1 receptor can initiate signaling cascades by "transactivating" receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[6][22][24] This pathway is critical for the growth-promoting and proliferative effects of Ang II. The mechanism often involves:
-
AT1 receptor activation leading to the activation of a metalloprotease, such as ADAM17.[6][24]
-
ADAM17 cleaves a membrane-bound EGFR ligand precursor, like pro-Heparin-Binding EGF-like growth factor (pro-HB-EGF), releasing the mature ligand.[6]
-
The mature HB-EGF binds to and activates the EGFR on the same or an adjacent cell.
-
EGFR activation initiates downstream signaling through canonical growth pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, promoting cell hypertrophy, proliferation, and migration.[6][18][22]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. The peptide hormone angiotensin II: its new functions in tissues and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The angiotensin II type 2 receptor and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The angiotensin II type 2 receptor and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Angiotensin II and aldosterone regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of the Renin-Angiotensin-Aldosterone System on Inflammation, Coagulation, and Atherothrombotic Complications, and to Aggravated COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of renal sodium reabsorption by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Distal Nephron Sodium Reabsorption in Chronic Angiotensin II Infused Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Angiotensin II stimulates cardiac myocyte hypertrophy via paracrine release of TGF-beta 1 and endothelin-1 from fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (PDF) Angiotensin II stimulates cardiac myocyte hypertrophy via paracrine release of TGF-beta 1 and endothelin-1 from fibroblasts. (1998) | Mary O. Gray | 421 Citations [scispace.com]
- 22. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
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- 25. journals.physiology.org [journals.physiology.org]
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- 28. researchgate.net [researchgate.net]
The Discovery and Physiological Significance of Angiotensin II: A Technical Guide
This in-depth technical guide explores the seminal discovery of Angiotensin II and its profound physiological significance. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core concepts, detailed experimental methodologies, and the intricate signaling pathways governed by this potent octapeptide.
A Historical Perspective: The Unraveling of the Renin-Angiotensin System
The journey to understanding Angiotensin II began in 1898 when Robert Tigerstedt and his student, Per Bergman, discovered a pressor substance in rabbit kidney extracts, which they named "renin".[1][2] However, it wasn't until the 1930s that the connection between the kidney and hypertension was firmly established through the work of Harry Goldblatt, who induced hypertension in dogs by constricting the renal artery.[1][2] This pivotal experiment suggested that ischemic kidneys secrete a substance that elevates blood pressure.
In the late 1930s, two independent groups, one led by Irvine Page in the United States and the other by Eduardo Braun-Menéndez in Argentina, elucidated that renin itself was not the direct pressor agent.[2][3][4] Instead, they demonstrated that renin, an enzyme, acts on a plasma protein (now known as angiotensinogen) to produce a vasoconstrictor substance.[2][3][4] The American group named this substance "angiotonin," while the Argentine group called it "hypertensin."[3][4] To resolve this nomenclature dispute, the two groups later agreed on the name "angiotensin" in 1958.[3]
Further research in the 1950s by Leonard Skeggs and his colleagues led to the discovery that there are two forms of angiotensin. They identified an inactive decapeptide, Angiotensin I, which is converted to a highly active octapeptide, Angiotensin II, by an enzyme they named "angiotensin-converting enzyme" (ACE), found predominantly in the lungs.[5] This completed the classical understanding of the Renin-Angiotensin System (RAS), a cascade that plays a crucial role in cardiovascular and renal homeostasis.
Physiological Significance of Angiotensin II
Angiotensin II is the primary effector molecule of the RAS and exerts a wide range of physiological effects by binding to its specific receptors, primarily the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[6][7][8] While most of the well-characterized physiological actions of Angiotensin II are mediated by the AT1 receptor, the AT2 receptor often counteracts the effects of the AT1 receptor.[7]
Cardiovascular Effects
Angiotensin II is a potent vasoconstrictor, directly acting on the smooth muscle of arterioles to increase systemic vascular resistance and, consequently, blood pressure.[9][10] Beyond its immediate pressor effects, chronic elevation of Angiotensin II contributes to cardiovascular remodeling, including cardiac hypertrophy and fibrosis.[7][11] It also stimulates the sympathetic nervous system, further augmenting cardiovascular responses.[10]
Renal Effects
In the kidneys, Angiotensin II plays a critical role in regulating blood flow, glomerular filtration, and sodium reabsorption.[10][12] It preferentially constricts the efferent arterioles of the glomeruli, which increases the glomerular filtration pressure and helps maintain the glomerular filtration rate (GFR) in the face of decreased renal blood flow.[13] Angiotensin II also directly stimulates sodium reabsorption in the proximal tubules and promotes the release of aldosterone from the adrenal cortex, which further enhances sodium and water retention by the kidneys.[9][10][11]
Endocrine Effects
A key endocrine function of Angiotensin II is the stimulation of aldosterone secretion from the zona glomerulosa of the adrenal cortex.[9][10][14] Aldosterone, a mineralocorticoid, acts on the distal tubules and collecting ducts of the kidneys to increase sodium reabsorption and potassium excretion, thereby increasing blood volume and pressure.[9] Angiotensin II also stimulates the release of antidiuretic hormone (ADH) from the pituitary gland, which promotes water reabsorption in the kidneys.[9]
Quantitative Physiological Effects of Angiotensin II
The following tables summarize the quantitative effects of Angiotensin II on key physiological parameters as documented in various studies.
| Parameter | Species | Dosage/Concentration | Effect | Reference(s) |
| Mean Arterial Pressure (MAP) | Human (circulatory shock) | 15 ng/kg/min to 60 mcg/min | Increase of 23.4% (from 63.3 mmHg to 78.1 mmHg) | [7] |
| Rat | 500 ng/kg/min (infusion) | Significant increase in blood pressure | [15] | |
| Rat | 76 ng/min (subcutaneous) | Progressive increase from day 2 of infusion | [3] | |
| Rat | 5.2 μg/kg/h (subcutaneous) | Increased blood pressure variability and hypertension | [16] | |
| Systolic Blood Pressure (SBP) | Human (circulatory shock) | 0.2 mcg/min to a 1500 mcg bolus | Increase of 125.2% (from 56.9 mmHg to 128.2 mmHg) | [7] |
| Rat | 50 ng/kg per minute (subpressor dose) | Increased from 134±19 to 159±22 mm Hg (during handling) | ||
| Aldosterone Secretion | Human | - | Angiotensin II is a major regulator of aldosterone secretion | [14] |
| Rat | Infusion | Dose-related increases in serum aldosterone | [17] | |
| Rat | 5-day infusion | 7.3-fold increase in circulating aldosterone | [8] | |
| Rat | 7 days of infusion | Excretion increased from 10 to 70 ng/day | [3] | |
| Renal Blood Flow (RBF) | Dog | Physiological fluctuations | Angiotensin II augments the myogenic response of RBF | [18] |
| Rat | 125 ng/kg/min | 21% decrease in RBF | ||
| Rat | 30 ng kg−1 min−1 i.v. | 27 ± 2 % decrease in RBF | [19] | |
| Glomerular Filtration Rate (GFR) | Human | Pressor dose | Prompt depression of GFR | [20] |
| Rat | < 5 ng/100 g body wt/min | Fell from 47.7 to 39.8 nl/min/g kidney | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involved in the study of Angiotensin II.
Measurement of Angiotensin II-Induced Blood Pressure Changes in Rats
This protocol describes a common method for assessing the pressor effects of Angiotensin II in a rat model.
Objective: To measure the change in blood pressure in response to Angiotensin II administration.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Angiotensin II
-
Vehicle (e.g., 0.9% saline)
-
Anesthesia (if applicable)
-
Tail-cuff blood pressure measurement system (e.g., CODA) or radiotelemetry system
-
Osmotic minipumps (for continuous infusion)
-
Intravenous (IV) or subcutaneous (SC) injection equipment
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of the rats for several days before Angiotensin II administration to establish a stable baseline. This can be done using a non-invasive tail-cuff system on conscious, restrained rats or via a radiotelemetry system in unrestrained rats for continuous monitoring.[15][16][21]
-
Angiotensin II Administration:
-
Bolus Injection: Administer a single dose of Angiotensin II via intravenous or subcutaneous injection.
-
Continuous Infusion: For chronic studies, subcutaneously implant an osmotic minipump filled with Angiotensin II solution to deliver the peptide at a constant rate over a period of days or weeks.[16]
-
-
Post-Administration Blood Pressure Measurement:
-
For bolus injections, monitor blood pressure continuously for a defined period after administration to capture the peak pressor response and the duration of the effect.
-
For continuous infusion, measure blood pressure at regular intervals (e.g., daily) throughout the infusion period.[16]
-
-
Data Analysis: Calculate the change in blood pressure from baseline at various time points after Angiotensin II administration. Statistical analysis is performed to determine the significance of the observed changes.
Radioimmunoassay (RIA) for Angiotensin II
This protocol outlines the general principles of a competitive radioimmunoassay to quantify the concentration of Angiotensin II in biological samples.
Objective: To measure the concentration of Angiotensin II in plasma or other biological fluids.
Materials:
-
Rabbit anti-angiotensin II antiserum
-
¹²⁵I-labeled Angiotensin II (tracer)
-
Angiotensin II standards of known concentrations
-
Plasma samples from subjects
-
Assay buffer
-
Second antibody bound to a solid phase (for separation)
-
Gamma counter
Procedure:
-
Sample Preparation: Collect blood samples and process them to obtain plasma. Samples may require extraction to remove interfering substances.
-
Assay Setup:
-
Pipette a standard volume of assay buffer, standards, or unknown samples into labeled tubes.
-
Add a specific amount of ¹²⁵I-labeled Angiotensin II to each tube.
-
Add a fixed amount of anti-angiotensin II antiserum to all tubes (except for non-specific binding tubes).
-
-
Incubation: Incubate the mixture for a specified period (e.g., 18-22 hours at 2-8°C) to allow for competitive binding between the unlabeled Angiotensin II (in standards or samples) and the ¹²⁵I-labeled Angiotensin II for the limited number of antibody binding sites.[9]
-
Separation of Bound and Free Antigen: Add a second antibody that precipitates the primary antibody-antigen complex. Centrifuge the tubes to pellet the bound fraction.
-
Measurement of Radioactivity: Carefully decant the supernatant containing the free ¹²⁵I-labeled Angiotensin II. Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the bound fraction against the concentration of the Angiotensin II standards.
-
Determine the concentration of Angiotensin II in the unknown samples by interpolating their radioactivity values on the standard curve. The lower the radioactivity measured in the bound fraction, the higher the concentration of unlabeled Angiotensin II in the sample.
-
Signaling Pathways of Angiotensin II
Angiotensin II exerts its diverse physiological effects by activating complex intracellular signaling cascades upon binding to its receptors. The AT1 and AT2 receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream pathways.
AT1 Receptor Signaling
The AT1 receptor is responsible for most of the classical physiological effects of Angiotensin II, including vasoconstriction, aldosterone release, and cell growth.[7][11] Its activation initiates a cascade of signaling events.
Caption: AT1 Receptor Signaling Pathway
Experimental Workflow for Studying Angiotensin II Signaling
The following diagram illustrates a typical experimental workflow for investigating the signaling pathways activated by Angiotensin II in a cell culture model.
Caption: Experimental Workflow for Angiotensin II Signaling Studies
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Angiotensin II effects upon the glomerular microcirculation and ultrafiltration coefficient of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. bowlandspoonja.com [bowlandspoonja.com]
- 5. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The effect of angiotensin II on blood pressure in patients with circulatory shock: a structured review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ibl-international.com [ibl-international.com]
- 10. Aldosterone - Wikipedia [en.wikipedia.org]
- 11. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Role of arterial hypertension and angiotensin II in chronic kidney disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Angiotensin II and aldosterone regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypertension model in rats - Enamine [enamine.net]
- 16. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of angiotensin II in dynamic renal blood flow autoregulation of the conscious dog - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effect of angiotensin II on blood circulation in the renal medulla and cortex of anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of angiotensin II infusion on the human glomerular filtration barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes & Protocols: Induction of Hypertension in Rats with Angiotensin II (Valine-5)
These application notes provide a detailed protocol for inducing a hypertensive state in rats using the continuous infusion of Angiotensin II (Valine-5). This model is a cornerstone in cardiovascular research, allowing for the study of the pathophysiology of hypertension and the evaluation of novel therapeutic agents.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for Angiotensin II-induced hypertension in rats.
Table 1: Angiotensin II Infusion Parameters
| Parameter | Typical Range/Value | Rat Strain | Notes | Citations |
| Compound | Angiotensin II (Valine-5) | Sprague-Dawley, Wistar | Val⁵-Ang II has the same biological properties as endogenous Ile⁵-Ang II but can be distinguished by HPLC.[1][2][3] | |
| Delivery Method | Subcutaneous Osmotic Minipump | Sprague-Dawley, Wistar | Provides continuous, controlled release for a sustained hypertensive state.[4][5][6] | |
| Infusion Rate | 50 - 400 ng/kg/min | Sprague-Dawley, Wistar | Doses can be categorized as subpressor (<100 ng/kg/min) or pressor (>150 ng/kg/min).[4][7][8][9] | |
| Infusion Duration | 7 - 28 days | Sprague-Dawley, Wistar | A 14-day infusion is common for establishing stable hypertension.[4][8][10] | |
| Vehicle Solution | 0.9% Saline, 0.01 M Acetic Acid | Sprague-Dawley | Acetic acid is often used to improve the stability of Angiotensin II in solution.[8][11] |
Table 2: Expected Physiological Outcomes
| Parameter | Expected Change | Time to Onset | Measurement Method | Notes | Citations |
| Systolic Blood Pressure (SBP) | Increase to 170 - 215 mmHg | Significant increase within 3-7 days.[12][13] | Radiotelemetry, Tail-cuff Plethysmography | Telemetry is the gold standard for continuous, stress-free measurement.[5][7] | |
| Mean Arterial Pressure (MAP) | Increase by 55 - 80 mmHg | Gradual rise over the first week.[11] | Radiotelemetry | The response is often characterized as a "slow pressor" effect.[4] | |
| End Organ Damage | Cardiac hypertrophy, renal injury | Typically observed after 14-28 days.[10] | Histopathology, Biomarkers | This model is suitable for studying hypertension-induced organ damage.[10] | |
| Plasma Ang II Levels | Elevated | Sustained throughout infusion. | Radioimmunoassay (RIA) after HPLC | Use of Val⁵-Ang II allows for measurement of both exogenous and endogenous Ang II levels.[2][3] |
Experimental Protocols
Reagent and Pump Preparation
-
Angiotensin II (Valine-5) Solution Preparation:
-
Dissolve Angiotensin II (Valine-5) acetate salt in a sterile vehicle (e.g., 0.9% saline or 0.01 M acetic acid) to the desired concentration.[8] The concentration depends on the pump's flow rate and the target infusion dose (ng/kg/min).
-
Calculation Example:
-
Target Dose: 200 ng/kg/min
-
Rat Weight: 300 g (0.3 kg)
-
Pump Flow Rate (Alzet 2002): 0.5 µL/hr
-
Step 1: Dose per hour: 200 ng/kg/min * 0.3 kg * 60 min/hr = 3600 ng/hr
-
Step 2: Required Concentration: 3600 ng/hr / 0.5 µL/hr = 7200 ng/µL or 7.2 mg/mL
-
-
-
Osmotic Pump Filling:
-
Following the manufacturer's instructions (e.g., ALZET), fill the osmotic minipumps with the prepared Angiotensin II solution using a sterile syringe and the provided filling tube.
-
Ensure no air bubbles are trapped inside the pump.
-
Insert the flow moderator into the pump outlet.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
Surgical Procedure: Osmotic Pump Implantation
This protocol should be performed under aseptic conditions and in accordance with institutional animal care guidelines.
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats weighing 250-350g.[10][11]
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation or a ketamine/xylazine mixture, 80 mg/kg and 8 mg/kg respectively, IP).[11] Confirm the depth of anesthesia by lack of pedal reflex.
-
Administer a pre-operative analgesic.
-
Shave the fur from the dorsal midscapular region.
-
-
Implantation:
-
Disinfect the surgical site with povidone-iodine and 70% ethanol swabs.
-
Make a small (~1.5 cm) midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the pre-primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision using wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal continuously until it is fully ambulatory.
-
Provide post-operative analgesics for at least 48 hours.
-
House rats individually for the first few days to prevent interference with the surgical site.
-
Check the incision site daily for signs of infection or distress.
-
Blood Pressure Monitoring
-
Radiotelemetry (Recommended): For the most accurate and continuous blood pressure data, implant a telemetry probe (e.g., into the carotid artery or abdominal aorta) at least 7-10 days prior to the osmotic pump implantation to allow for recovery and baseline data collection.[7]
-
Tail-Cuff Plethysmography: This non-invasive method can also be used. Rats should be trained for several days before baseline measurements to minimize stress-induced blood pressure elevation.[7] Measurements should be taken at the same time each day.
Visualizations
Angiotensin II Signaling Pathway
The primary hypertensive effects of Angiotensin II are mediated by the Angiotensin II Type 1 (AT1) receptor.[14] Binding of Ang II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction and other pro-hypertensive effects.[15][16] The receptor couples to Gq/11, activating Phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG).[14][17] IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction.[14]
Experimental Workflow
The overall workflow for a typical study involves animal preparation and baseline measurements, followed by the surgical intervention to induce hypertension, a period of data collection, and finally, terminal procedures for tissue analysis.
References
- 1. The intrarenal generation of angiotensin II is required for experimental hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of arterial pressure and plasma ANG II responses to three methods of subcutaneous ANG II administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refining an established model of hypertension in the mouse | NC3Rs [nc3rs.org.uk]
- 6. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice [jove.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental model of hypertension induced by Ang II [bio-protocol.org]
- 10. Induction of hypertension in rats via Ang II infusion [bio-protocol.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 14. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
Application Notes: The Use of Angiotensin II 5-Valine in Cardiovascular Research
Introduction
Angiotensin II 5-valine is a synthetic analog and potent agonist of the endogenous octapeptide hormone, Angiotensin II (Ang II).[1][2] In this variant, the isoleucine at position 5 is replaced with valine. It shares the same biological and immunoreactive properties as the endogenous form, making it a valuable tool for investigating the Renin-Angiotensin System (RAS) in cardiovascular research.[1] The RAS is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[3][4] Dysregulation of this system is implicated in a wide range of cardiovascular diseases, including hypertension, heart failure, atherosclerosis, and cardiac hypertrophy.[3][5] this compound is primarily used to simulate the effects of elevated Ang II levels in both in vivo and in vitro models, allowing researchers to dissect its complex signaling pathways and pathological consequences.
Mechanism of Action
Angiotensin II exerts its diverse physiological and pathological effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[4][6][7]
-
AT1 Receptor (AT1R): The AT1R is widely distributed and mediates most of the classical, well-documented effects of Ang II.[7] Its activation is linked to vasoconstriction, inflammation, oxidative stress, cell proliferation, and fibrosis, which are key contributors to cardiovascular disease.[7][8] In murine models, the AT1 receptor has two subtypes, AT1a and AT1b, with AT1a being the major mediator of Ang II's cardiovascular effects.[3][4]
-
AT2 Receptor (AT2R): The AT2R is highly expressed during fetal development and its levels are lower in most adult tissues.[3][4] Activation of the AT2R often counteracts the effects of AT1R stimulation, promoting vasodilation, anti-inflammatory responses, and apoptosis.[6][7][9]
The balance between AT1R and AT2R signaling is crucial for cardiovascular homeostasis. Research using this compound often involves co-administration with selective receptor antagonists (e.g., Losartan for AT1R) to isolate the effects of a specific receptor pathway.[1]
Key Signaling Pathways
Activation of the AT1R by Angiotensin II initiates a complex network of intracellular signaling cascades. These can be broadly categorized into G-protein dependent and independent pathways.
-
G-Protein Dependent Signaling: The AT1R couples to several heterotrimeric G-proteins, primarily Gq/11 and G12/13.[10][11]
-
Gq/11 Pathway: This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is fundamental to smooth muscle contraction and cell growth.[10][12]
-
Downstream Effectors: These initial signals activate a host of downstream pathways, including Mitogen-Activated Protein Kinases (MAPKs like ERK1/2), Janus kinases (JAK/STAT), and Rho kinases, which regulate gene expression related to hypertrophy, inflammation, and fibrosis.[10][13]
-
-
G-Protein Independent Signaling (β-arrestin): Upon stimulation, the AT1R can be phosphorylated, leading to the recruitment of β-arrestin. This not only desensitizes the G-protein signal but also initiates a separate wave of signaling that can have distinct cellular outcomes.[10][11]
-
Reactive Oxygen Species (ROS) Generation: A critical component of Ang II signaling is the activation of NADPH oxidases (NOX), leading to the production of ROS.[11][12] This oxidative stress is a key mediator of endothelial dysfunction, inflammation, and vascular remodeling.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound,Valine angiotensin II,5-L-Valine angiotensin II [myskinrecipes.com]
- 3. Renin-Angiotensin System and Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II and Cardiovascular Disease: Balancing Pathogenic and Protective Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Angiotensin II type-2 receptor-specific effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 11. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Administration of Angiotensin II (Valine-5) via Osmotic Minipump: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous administration of Angiotensin II (Valine-5) using osmotic minipumps. This method is widely employed in preclinical research to induce and study various physiological and pathological states, including hypertension, cardiac hypertrophy, and aortic aneurysm.[1] Angiotensin II with a valine at position 5 is often used in experimental settings to differentiate the exogenously administered peptide from the endogenous isoleucine-5 form.[2]
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the administration of Angiotensin II via osmotic minipumps in rodent models.
Table 1: Angiotensin II Infusion Parameters in Rodents
| Parameter | Mouse | Rat | Reference(s) |
| Typical Ang II Dose | 400 - 2000 ng/kg/min | 80 ng/min; 150 - 250 ng/kg/min | [2][3][4][5][6][7] |
| Common Osmotic Pump Models | ALZET 1002, 1004, 2001, 2004, 2006 | ALZET 2004 | [8][9][10] |
| Infusion Duration | 3 days to several months | 13 - 14 days | [4][6][11] |
| Typical Vehicle | 0.9% Saline | 0.9% Saline | [3][8] |
Table 2: Reported Physiological Effects of Chronic Angiotensin II Infusion
| Parameter | Animal Model | Duration of Infusion | Observed Effect | Reference(s) |
| Systolic Blood Pressure | Male Sprague-Dawley Rats | 13 days | Increase from 121 ± 2 to 206 ± 4 mmHg | [4] |
| Systolic Blood Pressure | Male Sprague-Dawley Rats | 12 days | Increase to 197 ± 7 mmHg | [5] |
| Mean Arterial Pressure | ACE 10/10 Mice | 12 days | 22 mmHg lower than Wild Type | [2] |
| Cardiac Index | Sham-operated Rats | 2 weeks | Reduced cardiac index | [3] |
| Medial Cross-sectional Area (Superior Mesenteric Artery) | Sham-operated Rats | 2 weeks | Increased by 33% | [3] |
| Plasma Ile(5)-ANG II Levels | Val(5)-ANG II-infused Rats | 13 days | Increased by 196.2 ± 70.1% | [4] |
| Kidney Ile(5)-ANG II Levels | Val(5)-ANG II-infused Rats | 13 days | Increased by 69.9 ± 30.7% | [4] |
Experimental Protocols
Protocol 1: Preparation of Angiotensin II (Valine-5) Solution and Osmotic Minipumps
This protocol outlines the steps for preparing the Angiotensin II solution and filling the osmotic minipumps.
Materials:
-
Angiotensin II (Valine-5) (e.g., Bachem, Cat # H-1705)[10]
-
Sterile 0.9% Saline
-
Sterile plastic tubes (do not use glass as Angiotensin II can adhere to it)[10]
-
Sterile Eppendorf tubes
-
Sterile 1 cc syringes with filling needles (provided with ALZET pumps)
-
ALZET Osmotic Pumps (model selection depends on the desired infusion duration and rate)
-
Sterile surgical instruments
-
Bead sterilizer
-
Laminar flow hood
Procedure:
-
Design Experiment and Calculate Dosage: Determine the desired infusion duration and rate (e.g., 1000 ng/kg/min).[10] Weigh the animals before calculating the required amount of Angiotensin II.[10]
-
Reconstitute Angiotensin II: Under a sterile laminar flow hood, weigh the calculated amount of lyophilized Angiotensin II into a sterile plastic tube. Add the calculated volume of sterile saline and mix thoroughly by inversion until the solution is clear.[10]
-
Prepare Individual Doses: Aliquot the calculated volume of Angiotensin II solution for each animal into individual sterile Eppendorf tubes.[10]
-
Fill Osmotic Pumps:
-
Attach a sterile filling needle to a 1 cc syringe and draw up the Angiotensin II solution, minimizing air bubbles.
-
Hold the syringe with the needle pointing downwards and carefully insert the needle into the opening of the osmotic pump.
-
Fill the pump slowly until a bead of fluid appears at the top.
-
Remove the needle and insert the flow moderator, ensuring it is seated tightly. Some fluid may be displaced, which is normal.[12]
-
-
Pump Priming: Place the filled pumps in sterile saline at 37°C. The priming duration depends on the pump model and experimental requirements. For some applications, an overnight incubation is sufficient to allow for animal recovery post-surgery before the infusion begins.[11][12]
Protocol 2: Surgical Implantation of Osmotic Minipumps (Subcutaneous)
This protocol describes the subcutaneous implantation of the prepared osmotic minipumps into mice or rats. All procedures should be performed using aseptic techniques.
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Heating pad
-
Animal shaver
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Sterile surgical drapes, gauze, and cotton swabs
-
Sterile surgical instruments (scissors, forceps, hemostat, wound clips or sutures)
-
Veterinary ointment for eyes
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (1-5% in oxygen).[8][9] Once anesthetized, place the animal on a heating pad to maintain body temperature.[9] Apply veterinary ointment to the eyes to prevent drying.[11]
-
Surgical Site Preparation: Shave the fur from the back, slightly posterior to the scapulae.[14] Clean the area with an antiseptic solution like betadine followed by 70% ethanol.[13]
-
Incision: Make a small incision (approximately 1 cm) through the skin.[9]
-
Subcutaneous Pocket Formation: Insert a hemostat into the incision and use blunt dissection by opening and closing the jaws to create a subcutaneous pocket large enough to accommodate the pump.[14]
-
Pump Implantation: Insert the primed osmotic minipump into the pocket, with the flow modulator directed away from the incision.[8][14]
-
Wound Closure: Close the incision with wound clips or sutures.[9][14]
-
Post-Operative Care: Administer analgesics and antibiotics as per institutional guidelines to manage pain and prevent infection.[8][9][13] Monitor the animal daily for signs of infection or distress until it has fully recovered.[9] Wound clips can typically be removed after 10-14 days.[10]
Visualizations: Signaling Pathways and Experimental Workflow
Angiotensin II Signaling Pathway
Angiotensin II exerts its effects primarily through two G protein-coupled receptors, AT1 and AT2. The majority of the well-characterized cardiovascular effects are mediated by the AT1 receptor.[15][16] Activation of the AT1 receptor initiates a cascade of intracellular signaling events, leading to physiological responses such as vasoconstriction, inflammation, and cellular growth.[17][18]
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Workflow for Osmotic Minipump Administration
The following diagram illustrates the logical flow of an experiment involving the administration of Angiotensin II via an osmotic minipump, from preparation to data analysis.
Caption: Workflow for Angiotensin II Administration.
References
- 1. alzet.com [alzet.com]
- 2. The intrarenal generation of angiotensin II is required for experimental hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of arterial pressure and plasma ANG II responses to three methods of subcutaneous ANG II administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
- 8. Osmotic mini pump implantation and removal surgery [bio-protocol.org]
- 9. efashare.b-cdn.net [efashare.b-cdn.net]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 14. alzet.com [alzet.com]
- 15. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Angiotensin II 5-Valine
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using Angiotensin II 5-valine ([Val⁵]Angiotensin II) in animal models. This document is intended for researchers, scientists, and drug development professionals investigating the renin-angiotensin system (RAS) and its role in cardiovascular and renal physiology and pathophysiology.
Introduction
Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system, playing a crucial role in blood pressure regulation and fluid and electrolyte balance.[1][2] The isoleucine at position 5 ([Ile⁵]Angiotensin II) is the endogenous form in many species, including rats and humans.[3] The bovine form, this compound ([Val⁵]Angiotensin II), possesses similar biological and immunoreactive properties and is frequently used as an exogenous form in research to distinguish it from the endogenously produced peptide.[4] This allows for the investigation of the relative contributions of circulating versus locally generated Angiotensin II.[5]
Applications
-
Hypertension Research: Induction of hypertension in animal models to study the mechanisms of high blood pressure and to evaluate the efficacy of antihypertensive drugs.[4][5]
-
Cardiovascular Physiology: Investigation of the effects of Angiotensin II on cardiac function, vascular smooth muscle contraction, and endothelial function.[6]
-
Renal Physiology: Studying the impact of Angiotensin II on renal blood flow, glomerular filtration rate, and sodium excretion.[7][8]
-
Signal Transduction: Elucidating the intracellular signaling pathways activated by Angiotensin II binding to its receptors.[6][9]
-
Drug Development: Screening and validation of Angiotensin II receptor blockers (ARBs) and other drugs targeting the RAS.[4][10]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound in rat models.
Table 1: Effects of [Val⁵]Angiotensin II Infusion on Systolic Blood Pressure in Rats
| Animal Model | Treatment Group | Duration of Infusion | Systolic Blood Pressure (mmHg) | Reference |
| Sprague-Dawley Rats | Sham-operated | 12 days | 123 ± 1 to 128 ± 4 | [5] |
| Sprague-Dawley Rats | [Val⁵]Angiotensin II (80 ng/min) | 12 days | 121 ± 2 to 206 ± 4 | [5] |
| Sprague-Dawley Rats (uninephrectomized) | Control | 12 days | Not specified | [4] |
| Sprague-Dawley Rats (uninephrectomized) | [Val⁵]Angiotensin II (40 ng/min) | 12 days | Increased to 197 ± 7 | [4] |
| Pithed Rats | [Val⁵]Angiotensin II (72 ng/min, i.v.) | Not specified | 54 ± 4 to 97 ± 19 | [3] |
Table 2: Plasma and Kidney Angiotensin II Levels Following [Val⁵]Angiotensin II Infusion in Sprague-Dawley Rats (80 ng/min for 13 days)
| Parameter | Sham-operated | [Val⁵]Angiotensin II Infused | Reference |
| Plasma | [5] | ||
| Endogenous [Ile⁵]Angiotensin II (fmol/ml) | 44.1 ± 1.5 | 130.5 ± 30.9 | [5] |
| Exogenous [Val⁵]Angiotensin II (fmol/ml) | Not applicable | 150.0 ± 28.2 | [5] |
| Total Angiotensin II (% of sham) | 100% | 636% (approx.) | [5] |
| Kidney | [5] | ||
| Endogenous [Ile⁵]Angiotensin II (fmol/g) | 206.1 ± 13.0 | 350.1 ± 63.2 | [5] |
| Exogenous [Val⁵]Angiotensin II (fmol/g) | Not applicable | 387.2 ± 39.4 | [5] |
| Contribution of Endogenous [Ile⁵]Angiotensin II to total | 100% | 47.5 ± 8.6% | [5] |
| Contribution of Exogenous [Val⁵]Angiotensin II to total | 0% | 52.5 ± 5.3% | [5] |
Table 3: Urinary Angiotensin II Excretion Rate in [Val⁵]Angiotensin II-Infused Rats
| Parameter | Pre-infusion | Day 12 of Infusion | Reference |
| Urinary [Ile⁵]Angiotensin II Excretion Rate (fmol/24 h) | 1,130.5 ± 208.3 | 2,183.7 ± 363.4 | [5] |
| Urinary [Val⁵]Angiotensin II Excretion Rate (fmol/24 h) | Not applicable | 1,831.7 ± 251.6 | [5] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Rats using [Val⁵]Angiotensin II Infusion
This protocol describes the subcutaneous infusion of [Val⁵]Angiotensin II to induce hypertension in Sprague-Dawley rats.[4][5]
Materials:
-
Male Sprague-Dawley rats
-
[Val⁵]Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure of each rat for several days prior to surgery to ensure stability.
-
Osmotic Minipump Preparation: Prepare the osmotic minipumps to deliver [Val⁵]Angiotensin II at the desired dose (e.g., 40-80 ng/min) according to the manufacturer's instructions.[4][5]
-
Surgical Implantation:
-
Anesthetize the rat using a suitable anesthetic.
-
Shave and disinfect the dorsal thoracic region.
-
Make a small subcutaneous incision and insert the prepared osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care: Monitor the animals for recovery from surgery and provide appropriate post-operative care, including analgesics.
-
Blood Pressure Monitoring: Measure systolic blood pressure at regular intervals (e.g., daily or every other day) throughout the infusion period (e.g., 13 days).[5]
-
Sample Collection: At the end of the study, collect blood and kidney samples for analysis of Angiotensin II levels.[4][5]
Protocol 2: Analysis of Endogenous and Exogenous Angiotensin II Levels
This protocol outlines the procedure for separating and quantifying [Val⁵]Angiotensin II and [Ile⁵]Angiotensin II in plasma and kidney tissue.
Materials:
-
Blood and kidney samples from experimental animals
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]
-
Radioimmunoassay (RIA) kit for Angiotensin II
-
Reagents for tissue homogenization and protein extraction
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing protease inhibitors, centrifuge to separate plasma, and store at -80°C.
-
Kidney Tissue: Harvest kidneys, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue in an appropriate buffer and extract peptides.
-
-
HPLC Separation:
-
Inject the prepared plasma or tissue extract into the HPLC system.
-
Use a suitable gradient of solvents to separate [Val⁵]Angiotensin II from [Ile⁵]Angiotensin II based on their different retention times.[5]
-
Collect the fractions corresponding to each peptide.
-
-
Radioimmunoassay (RIA):
-
Quantify the amount of Angiotensin II in each collected fraction using a specific RIA kit.
-
Follow the manufacturer's protocol for the RIA procedure.
-
-
Data Analysis: Calculate the concentrations of endogenous ([Ile⁵]Angiotensin II) and exogenous ([Val⁵]Angiotensin II) in the original samples.
Signaling Pathways and Experimental Workflows
Angiotensin II Signaling Pathway via AT1 Receptor
Angiotensin II binding to the Angiotensin II type 1 (AT₁) receptor, a G-protein coupled receptor, initiates a cascade of intracellular events leading to physiological responses such as vasoconstriction.[6] The primary pathway involves the activation of Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both contributing to the cellular response.[6]
Caption: Angiotensin II signaling cascade via the AT1 receptor.
Experimental Workflow for In Vivo [Val⁵]Angiotensin II Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of in vivo [Val⁵]Angiotensin II administration in an animal model.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound,Valine angiotensin II,5-L-Valine angiotensin II [myskinrecipes.com]
- 2. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 3. Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. Some determinants of the effects of VAL-5-angiotensin II amide on glomerular filtration rate and sodium excretion in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some determinants of the effects of VAL-5-angiotensin II amide on glomerular filtration rate and sodium excretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II Receptor Antagonists for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols for Angiotensin II Infusion Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting Angiotensin II (Ang II) infusion studies in rodent models. The protocols detailed below are essential for investigating the pathophysiology of hypertension, cardiovascular remodeling, and fibrosis.
Introduction
Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS).[1][2] Chronic infusion of Ang II in rodents is a widely used experimental model to induce hypertension and study its downstream effects on various organ systems, particularly the cardiovascular system.[3][4][5] This model recapitulates many features of human hypertensive disease, including cardiac hypertrophy, fibrosis, and inflammation.[6][7]
Experimental Design Considerations
Successful Ang II infusion studies require careful planning of several key parameters, including the choice of rodent model, Ang II dose and infusion duration, and the methods for physiological monitoring and endpoint analysis.
Rodent Models
C57BL/6 mice and Sprague-Dawley rats are commonly used for these studies.[8][9] The choice of species and strain can influence the pathological outcomes. For instance, hypercholesterolemic mouse models like apolipoprotein E (ApoE) or low-density lipoprotein receptor (LDLR) deficient mice are often used to study the combined effects of hypertension and hyperlipidemia on aortic aneurysm formation.[4][10]
Angiotensin II Dosing and Infusion Duration
The dose of Ang II can be tailored to induce either a slow, progressive increase in blood pressure (subpressor doses) or a more rapid and severe hypertensive response (pressor doses).[11] The duration of infusion typically ranges from a few days to several weeks, depending on the specific research question.[10][12]
Table 1: Typical Angiotensin II Doses and Infusion Durations in Rodents
| Rodent Model | Ang II Dose (ng/kg/min) | Infusion Duration | Primary Outcome(s) | Reference(s) |
| Mice (C57BL/6) | 60 - 1000 | 28 days | Hypertension, oxidative stress, DNA damage | [13] |
| Mice (ApoE-/-) | 1000 | 28 days | Aortic aneurysm, hypertension | [10] |
| Rats (Sprague-Dawley) | 50 (subpressor) | 13 days | Enhanced pressor response to stress | [11] |
| Rats (Sprague-Dawley) | 200 | 3 - 7 days | Cardiac remodeling, phenotypic modulation | [5][9] |
| Rats (Wistar) | 50 | 72 hours - 7 days | NF-κB and AP-1 activation in the kidney | [14] |
Key Experimental Protocols
Osmotic Minipump Implantation for Ang II Delivery
Osmotic minipumps provide a reliable method for continuous and controlled subcutaneous infusion of Ang II.[10][15][16]
Protocol:
-
Pump Preparation: Calculate the required amount of Ang II based on the desired dose, infusion rate, and duration.[17] Dissolve the lyophilized Ang II in sterile saline. Fill the osmotic minipumps with the Ang II solution using a sterile syringe and the provided filling tube. Prime the pumps by incubating them in sterile saline at 37°C overnight.[10]
-
Surgical Procedure: Anesthetize the rodent using an appropriate anesthetic agent. Shave and sterilize the skin over the mid-scapular region.[8][15]
-
Insert the primed osmotic minipump into the pocket, with the delivery portal first.[15][16]
-
Monitor the animal during recovery.
Blood Pressure Measurement
Accurate blood pressure measurement is critical for assessing the hypertensive response to Ang II infusion. Both non-invasive (tail-cuff) and invasive (telemetry) methods are commonly used.
a) Tail-Cuff Plethysmography (Non-Invasive)
This method is suitable for measuring systolic blood pressure in conscious rodents.[2][18]
Protocol:
-
Acclimatize the animals to the restraining device and tail-cuff procedure for several days before starting measurements to minimize stress-induced blood pressure elevations.[11]
-
Place the rodent in a restrainer and gently warm the tail to increase blood flow.
-
Position the tail cuff and a pulse sensor on the tail.
-
The system automatically inflates and deflates the cuff while recording the pressure and pulse.
-
Obtain multiple readings for each animal and average them to get a reliable measurement.
b) Radiotelemetry (Invasive)
Telemetry is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving animals, allowing for the assessment of diurnal variations.[19][20][21][22]
Protocol:
-
Surgically implant a telemetry transmitter with its catheter inserted into the carotid artery or abdominal aorta.
-
Allow the animal to recover from surgery for at least one week before starting Ang II infusion.
-
The transmitter continuously records and transmits blood pressure data to a receiver placed under the animal's cage.
-
Data can be collected and analyzed to determine systolic, diastolic, and mean arterial pressure, as well as heart rate.
Table 2: Comparison of Blood Pressure Measurement Techniques
| Feature | Tail-Cuff Plethysmography | Radiotelemetry |
| Invasiveness | Non-invasive | Invasive (surgical implantation) |
| Data Acquired | Systolic Blood Pressure | Systolic, Diastolic, Mean Arterial Pressure, Heart Rate |
| Measurement Frequency | Intermittent | Continuous |
| Animal State | Conscious, restrained | Conscious, freely moving |
| Accuracy | Can be influenced by stress and technique | High accuracy and reliability[21] |
| Cost | Lower initial cost | Higher initial cost |
Tissue Harvesting and Analysis
At the end of the infusion period, tissues are harvested for histological and molecular analysis to assess organ damage and remodeling.
Protocol:
-
Anesthetize the animal and collect blood samples via cardiac puncture for analysis of plasma markers.
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde) to preserve tissue morphology.
-
Carefully dissect and collect organs of interest, such as the heart, aorta, and kidneys.
-
A portion of the tissue can be fixed for histology, while another portion can be snap-frozen in liquid nitrogen for molecular analyses.
a) Histological Analysis
Histological staining is used to visualize tissue structure and assess fibrosis and inflammation.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of cellular infiltration.
-
Masson's Trichrome or Picrosirius Red Staining: To detect and quantify collagen deposition (fibrosis).[23]
-
Immunohistochemistry (IHC): To identify specific cell types (e.g., macrophages, T-cells) and protein expression (e.g., α-smooth muscle actin for myofibroblasts).[24][25]
b) Molecular Analysis
Molecular techniques are used to quantify changes in gene and protein expression related to inflammation, fibrosis, and hypertrophy.
-
Quantitative Real-Time PCR (qRT-PCR): To measure mRNA levels of genes such as collagens (Col1a1, Col3a1), transforming growth factor-beta (TGF-β), and inflammatory cytokines (e.g., MCP-1, IL-6).[24][26]
-
Western Blotting: To quantify the protein levels of key signaling molecules and markers of cardiac remodeling.[23]
-
Hydroxyproline Assay: A biochemical method to quantify total collagen content in tissues.[24]
Angiotensin II Signaling Pathways
Ang II exerts its effects primarily through the Angiotensin II type 1 receptor (AT1R).[27][28] Activation of AT1R initiates a cascade of intracellular signaling events that contribute to the pathological outcomes observed in Ang II infusion models.
Signaling Cascade Overview:
-
G-Protein Coupling: Ang II binding to AT1R activates G proteins, primarily Gq/11 and G12/13.[29]
-
Downstream Effectors: This leads to the activation of downstream effectors including phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate protein kinase C (PKC).[27]
-
Oxidative Stress: A key mechanism of Ang II-induced pathology is the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[27][30] ROS act as second messengers, activating various downstream signaling cascades.
-
Kinase Cascades and Transcription Factors: Ang II signaling involves the activation of several kinase families, including mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, as well as the JAK/STAT pathway.[29][30] These pathways, along with the activation of transcription factors such as NF-κB, drive the expression of genes involved in hypertrophy, fibrosis, and inflammation.[25][27]
-
Profibrotic Pathways: Ang II also stimulates the expression of profibrotic factors like Transforming Growth Factor-beta (TGF-β), a potent inducer of collagen synthesis by fibroblasts.[7]
Summary
The Angiotensin II infusion model in rodents is a powerful tool for studying the mechanisms of hypertensive cardiovascular disease. By carefully designing experiments and employing the detailed protocols outlined in these application notes, researchers can obtain robust and reproducible data to advance our understanding of these complex pathologies and evaluate novel therapeutic interventions.
References
- 1. Angiotensin II signal transduction pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Local angiotensin II aggravates cardiac remodeling in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 9. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Angiotensin II-induced hypertension dose-dependently leads to oxidative stress and DNA damage in mouse kidneys and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 16. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 17. Preparation and Implantation of Alzet Pumps (Osmotic Pumps) [protocols.io]
- 18. scholars.uky.edu [scholars.uky.edu]
- 19. Telemetric Blood Pressure Assessment in Angiotensin II-Infused ApoE-/- Mice: 28 Day Natural History and Comparison to Tail-Cuff Measurements | PLOS One [journals.plos.org]
- 20. Telemetric Blood Pressure Assessment in Angiotensin II-Infused ApoE-/- Mice: 28 Day Natural History and Comparison to Tail-Cuff Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Angiotensin II binding and extracellular matrix remodelling in a rat model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Angiotensin II induces skin fibrosis: a novel mouse model of dermal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tissue angiotensin II in the regulation of inflammatory and fibrogenic components of repair in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 28. journals.physiology.org [journals.physiology.org]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Angiotensin II 5-valine stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Angiotensin II [5-Valine].
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Angiotensin II [5-Valine]?
A1: Lyophilized Angiotensin II [5-Valine] is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the lyophilized powder in a tightly sealed container, protected from moisture and light.[1][2]
Q2: What is the recommended solvent for reconstituting Angiotensin II [5-Valine]?
A2: Angiotensin II [5-Valine] is soluble in water.[1] For cell culture experiments, sterile water or a buffer such as PBS (phosphate-buffered saline) is recommended. The solubility in PBS has been reported to be at least 33.33 mg/mL.[1]
Q3: The peptide is difficult to dissolve. What should I do?
A3: If you encounter difficulty dissolving the peptide, gentle warming and/or sonication can aid in dissolution.[1] It is recommended to warm the solution to 37°C and use an ultrasonic bath to facilitate solubilization.
Q4: How should I store Angiotensin II [5-Valine] solutions?
A4: Once reconstituted, it is crucial to store the Angiotensin II [5-Valine] solution properly to maintain its integrity. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]
Q5: Are there any specific pH conditions to be aware of for Angiotensin II [5-Valine] stability?
A5: Yes, Angiotensin II is known to be unstable in solutions with a pH greater than or equal to 9.5 and is also hydrolyzed by strong acids. For optimal stability in aqueous solutions, a pH range of 5 to 8 is recommended.
Q6: What are the primary degradation pathways for Angiotensin II [5-Valine]?
A6: The primary degradation pathways for Angiotensin II are enzymatic. Key enzymes involved in its metabolism include aminopeptidase A, which cleaves the N-terminal aspartic acid to form Angiotensin III, and angiotensin-converting enzyme 2 (ACE2), which removes the C-terminal phenylalanine to produce Angiotensin (1-7). Further degradation can occur, leading to smaller, inactive peptide fragments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage. | Ensure the peptide has been stored according to the recommendations (see storage tables). Use a fresh vial if degradation is suspected. |
| Inaccurate peptide concentration. | Verify the concentration of your stock solution using a reliable quantification method (e.g., UV-Vis spectroscopy or amino acid analysis). | |
| Presence of proteases in the experimental system. | Use protease inhibitors in your buffers and cell culture media, especially when working with cell lysates or biological fluids. | |
| Precipitation observed in the solution | Poor solubility at the desired concentration or in the chosen solvent. | Try sonicating the solution or gently warming it to 37°C.[1] If precipitation persists, consider preparing a more dilute stock solution. |
| pH of the solution is outside the optimal range. | Ensure the pH of your final solution is between 5 and 8 for optimal stability. | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][2] |
| Adsorption of the peptide to container surfaces. | For very low concentrations, a significant amount of peptide can be lost to the walls of glass or plastic containers. Pre-treating containers with a solution of bovine serum albumin (BSA) can help minimize this issue. |
Data on Stability and Storage Conditions
Lyophilized Powder Storage
| Storage Temperature | Duration | Recommendations |
| -80°C | 2 years | Store in a desiccated environment, protected from light.[1][2] |
| -20°C | 1 year | Store in a desiccated environment, protected from light.[1][2] |
Reconstituted Solution Storage
| Storage Temperature | Duration | Solvent | Recommendations |
| -80°C | 6 months | Water, PBS | Aliquot to avoid freeze-thaw cycles. Store protected from light.[1][2] |
| -20°C | 1 month | Water, PBS | Aliquot to avoid freeze-thaw cycles. Store protected from light.[1][2] |
| 2-8°C | Up to 5 days | 0.9% NaCl | Based on a stability study of Angiotensin II.[2] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Angiotensin II [5-Valine]
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of sterile, high-purity water or buffer (e.g., PBS) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]
-
Aliquoting: Once fully dissolved, immediately aliquot the solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1][2]
Visualizations
Caption: Enzymatic degradation pathway of Angiotensin II [5-Valine].
Caption: A logical workflow for troubleshooting common experimental issues.
References
How to prevent degradation of Angiotensin II 5-valine in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Angiotensin II (5-valine) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Angiotensin II (5-valine) degradation in solution?
Angiotensin II (5-valine) degradation in solution is primarily caused by three factors:
-
Enzymatic Degradation: Enzymes such as ACE2, aminopeptidase A, and neprilysin can cleave the peptide into inactive fragments.[1]
-
pH Instability: The peptide is susceptible to hydrolysis in strongly acidic conditions and at a pH of 9.5 or greater.[2]
-
Physical Instability: This includes adsorption to container surfaces, aggregation, and precipitation.[3]
Q2: What is the optimal pH range for storing Angiotensin II (5-valine) solutions?
For optimal stability, Angiotensin II (5-valine) solutions should be maintained within a pH range of 5 to 8.
Q3: How should I store my Angiotensin II (5-valine) solutions?
For short-term storage (up to two months), it is recommended to store aliquots at -20°C. For longer-term storage, aliquots should be stored at -80°C. It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation. Solutions should also be protected from light.
Q4: My peptide concentration is lower than expected. What could be the cause?
Low peptide concentration can be due to several factors:
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Adsorption: At low concentrations, Angiotensin II can adhere to the surfaces of glass and plastic vials.
-
Degradation: The peptide may have degraded due to improper storage conditions (pH, temperature) or enzymatic activity.
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Inaccurate Initial Measurement: Ensure that the initial concentration was accurately determined.
Q5: Can I use a general protease inhibitor cocktail to prevent degradation?
While a broad-spectrum protease inhibitor cocktail can offer some protection, for targeted prevention of Angiotensin II (5-valine) degradation, it is more effective to use specific inhibitors for the key degrading enzymes: ACE2, aminopeptidase A, and neprilysin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment | Peptide degradation due to enzymatic activity. | Add specific inhibitors for ACE2, aminopeptidase A, and neprilysin to your solution. Refer to the Enzyme Inhibitor Recommendations table below for specific inhibitors and their working concentrations. |
| Peptide degradation due to improper pH. | Ensure the pH of your solution is maintained between 5 and 8. Use a suitable buffer system. | |
| Repeated freeze-thaw cycles. | Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitate formation in the solution | Peptide aggregation or precipitation. | Ensure the peptide is fully dissolved. If solubility is an issue, consider using a different buffer system within the recommended pH range. You can also try gentle warming or sonication to aid dissolution. |
| Inconsistent results between experiments | Degradation of stock solution over time. | Prepare fresh working solutions from a properly stored, frozen stock for each experiment. Monitor the stability of your stock solution over time using HPLC. |
| Adsorption of the peptide to labware. | Pre-treat glass or plastic surfaces with a solution of bovine serum albumin (BSA) to minimize non-specific binding. |
Data Presentation
Angiotensin II Stability Under Various Conditions
| Storage Condition | pH | Duration | Remaining Peptide (%) | Reference |
| Refrigerated (5 ± 3°C) in 0.9% NaCl | 5.05 ± 0.17 | 5 days | > 90% | [4][5][6] |
| -20°C in neutral pH buffer | Neutral | 2 months | Stable | |
| Acidic Conditions | < 5 | Not specified | Hydrolysis occurs | |
| Alkaline Conditions | ≥ 9.5 | Not specified | Hydrolysis occurs |
Enzyme Inhibitor Recommendations for Preventing Degradation
| Target Enzyme | Specific Inhibitor | Reported IC50 / Ki | Recommended Working Concentration | Reference |
| ACE2 | DX600 | Ki: 2.8 nM | 10-100 nM | [7] |
| MLN-4760 | IC50: 0.44 nM | 1-10 nM | [8] | |
| Aminopeptidase A | Amastatin | - | 10 µM | [1] |
| Firibastat | - | Varies by experimental setup | [9] | |
| Neprilysin | Sacubitril (active form Sacubitrilat) | IC50: 5 nM | 10-100 nM | [10] |
| Thiorphan | - | 1-10 µM |
Experimental Protocols
Protocol 1: Stability Assessment of Angiotensin II (5-valine) in Solution
Objective: To determine the stability of Angiotensin II (5-valine) under specific storage conditions (e.g., different temperatures and pH values).
Materials:
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Angiotensin II (5-valine)
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Sterile, high-purity water
-
Appropriate buffers (e.g., phosphate-buffered saline for pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
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Incubators or water baths set to desired temperatures
-
HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solution:
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Accurately weigh the lyophilized Angiotensin II (5-valine) powder.
-
Reconstitute the peptide in a known volume of sterile, high-purity water to create a concentrated stock solution (e.g., 1 mg/mL). Mix gently by inversion.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration (e.g., 100 µg/mL) in the chosen buffer systems (e.g., pH 5, 7.4, and 9).
-
Aliquot the test solutions into sterile, low-protein-binding microcentrifuge tubes.
-
-
Incubation:
-
Place the aliquots at the desired storage temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove one aliquot from each condition.
-
Immediately freeze the collected samples at -80°C to halt any further degradation until HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the peak area of the intact Angiotensin II (5-valine) at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.
-
Protocol 2: Quantification of Angiotensin II (5-valine) Degradation by HPLC
Objective: To separate and quantify intact Angiotensin II (5-valine) from its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Thaw the stored samples from the stability study (Protocol 1).
-
If necessary, dilute the samples with Mobile Phase A to fall within the linear range of the standard curve.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 65% A, 35% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
40-45 min: Column re-equilibration
-
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of Angiotensin II (5-valine) of known concentrations in Mobile Phase A.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a standard curve of peak area versus concentration.
-
-
Data Analysis:
-
Integrate the peak corresponding to the intact Angiotensin II (5-valine) in the chromatograms of the stability samples.
-
Use the standard curve to determine the concentration of the intact peptide in each sample.
-
Degradation products will appear as separate peaks, typically with earlier retention times.
-
Visualizations
Caption: Enzymatic degradation pathways of Angiotensin II.
Caption: Workflow for an Angiotensin II stability study.
Caption: Troubleshooting flowchart for Angiotensin II degradation.
References
- 1. scbt.com [scbt.com]
- 2. assaygenie.com [assaygenie.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Aminopeptidase A inhibitor - Wikipedia [en.wikipedia.org]
- 10. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Angiotensin II 5-Valine for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Angiotensin II 5-valine in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for inducing hypertension in rodents?
A1: The appropriate starting dose can vary depending on the animal model, strain, and desired physiological response. However, a common starting point for inducing hypertension in rats and mice via continuous subcutaneous infusion with osmotic minipumps is in the range of 40-1000 ng/kg/min.[1][2] It is crucial to perform a pilot study to determine the optimal dose-response for your specific experimental conditions.
Q2: What is the most common route of administration for long-term in vivo studies with this compound?
A2: For long-term studies, the most frequently used method is continuous subcutaneous infusion via osmotic minipumps. This method ensures a steady and reproducible delivery of the peptide, leading to a sustained physiological response, such as hypertension.[2] Intravenous infusion is also utilized, particularly for acute studies or when a rapid onset of action is required.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water and phosphate-buffered saline (PBS).[4] It is recommended to prepare high-concentration stock solutions (e.g., 1 mg/mL or higher) to minimize adsorption to container surfaces.[4] Aliquot the stock solution into low-protein-binding tubes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4]
Q4: What is the stability of this compound in osmotic minipumps?
A4: While osmotic minipumps are a reliable method for continuous delivery, the stability of peptides like Angiotensin II can be a concern over extended periods. Some researchers have expressed concern that Angiotensin II may degrade in pumps during infusions lasting 4 to 6 weeks. It is advisable to consider the duration of your experiment and potentially replace the pump with a fresh one for very long-term studies to ensure consistent delivery.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in blood pressure after this compound administration. | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or strain. 2. Pump Failure/Improper Implantation: The osmotic minipump may be defective, or it may have been implanted incorrectly, leading to failed delivery.[2] 3. Peptide Degradation: The this compound may have degraded due to improper storage or handling. | 1. Conduct a Dose-Response Study: Perform a pilot experiment with a range of doses to determine the effective concentration for your model. 2. Verify Pump Function and Surgical Technique: Ensure correct implantation of the osmotic minipump. If no pressor response is observed and plasma renin levels are not suppressed, it could indicate a delivery failure.[2] 3. Use Freshly Prepared Solutions: Prepare fresh solutions from a new aliquot of this compound and handle them according to the storage recommendations. |
| High variability in blood pressure response between animals. | 1. Inconsistent Drug Delivery: Variability in pump placement or function can lead to inconsistent dosing. 2. Animal Strain/Genetic Differences: Different strains of rodents can exhibit varying sensitivities to Angiotensin II. 3. Stress-Induced Blood Pressure Fluctuations: Animal handling and measurement techniques can induce stress and affect blood pressure readings. | 1. Standardize Surgical Procedures: Ensure consistent and proper implantation of osmotic minipumps. 2. Use a Homogeneous Animal Cohort: Utilize animals of the same strain, age, and sex for the experiment. 3. Acclimatize Animals and Use Non-Invasive Monitoring: Allow animals to acclimate to the experimental conditions and use telemetry or other non-invasive methods for blood pressure monitoring to minimize stress. |
| Unexpected mortality in the experimental group. | 1. Excessive Dosage: The dose of this compound may be too high, leading to severe hypertension and related complications. 2. Surgical Complications: Post-operative complications from the implantation of the osmotic minipump. | 1. Reduce the Dose: Start with a lower dose and titrate upwards based on the observed physiological response. 2. Refine Surgical Technique and Post-Operative Care: Ensure aseptic surgical technique and provide appropriate post-operative analgesia and monitoring to minimize complications. |
| Precipitation or cloudiness in the this compound solution. | 1. Poor Solubility: The concentration of the peptide may be too high for the chosen vehicle. 2. Incorrect pH: The pH of the solution may not be optimal for solubility. | 1. Use an Appropriate Vehicle: Water or PBS are generally suitable vehicles.[4] For higher concentrations, consult the manufacturer's solubility data. 2. Adjust pH if Necessary: Ensure the pH of the solution is within the recommended range for Angiotensin II stability and solubility. |
Data Presentation
Table 1: In Vivo Dosages of this compound and Corresponding Effects in Rodent Models
| Animal Model | Administration Route | Dosage | Duration | Observed Effect | Reference |
| Sprague-Dawley Rat | Subcutaneous Osmotic Minipump | 40 ng/min | 12 days | Systolic blood pressure increased to 197±7 mm Hg. | [5] |
| Sprague-Dawley Rat | Subcutaneous Osmotic Minipump | 80 ng/min | 13 days | Systolic blood pressure increased from 121±2 to 206±4 mmHg. | |
| C57BL/6 Mouse | Subcutaneous Osmotic Minipump | 60 ng/kg/min to 1 µg/kg/min | 28 days | Dose-dependent increase in systolic blood pressure up to 38 mmHg over control. | [6] |
| Fischer 344 Rat | Intravenous | 0.01 - 1000 ng/kg | Acute | Dose-dependent increase in systolic and diastolic blood pressure. | [7] |
| Wistar Kyoto Rat | Intravenous | 0.01 - 1000 ng/kg | Acute | Dose-dependent increase in systolic and diastolic blood pressure. | [7] |
Experimental Protocols
Protocol 1: Preparation and Implantation of Osmotic Minipumps for Continuous Subcutaneous Infusion of this compound
-
Solution Preparation:
-
Under sterile conditions, dissolve this compound in sterile 0.9% saline or an appropriate vehicle to the desired concentration.[8]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Pump Filling:
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small subcutaneous pocket using blunt dissection.[8]
-
Insert the filled osmotic minipump into the pocket.[8]
-
Close the incision with wound clips or sutures.
-
Provide post-operative care, including analgesia and monitoring for signs of infection or distress.
-
Signaling Pathways and Experimental Workflows
The physiological effects of Angiotensin II are primarily mediated through two G-protein coupled receptors: Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R).
Angiotensin II Receptor Signaling
Angiotensin II binding to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction, inflammation, and cellular growth.[7][11][12]
Figure 1. Simplified AT1 Receptor Signaling Pathway.
Conversely, the AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation and inhibiting cell growth.[13][14]
Figure 2. Simplified AT2 Receptor Signaling Pathway.
Experimental Workflow
A typical workflow for an in vivo experiment using this compound to induce hypertension is outlined below.
Figure 3. Experimental Workflow for In Vivo Angiotensin II Infusion.
References
- 1. ahajournals.org [ahajournals.org]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. A century old renin-angiotensin system still grows with endless possibilities: AT1 receptor signaling cascades in cardiovascular physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Angiotensin II receptor binding assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) receptor binding assays.
Troubleshooting Guide: Low Signal Issues
Low signal is a common problem in Angiotensin II receptor binding assays. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A flowchart to systematically troubleshoot low signal in Angiotensin II receptor binding assays.
Frequently Asked Questions (FAQs)
What are the typical causes of low or no specific binding in my Angiotensin II receptor assay?
Low specific binding can stem from several factors:
-
Receptor Source: Insufficient receptor expression in your chosen cell line or tissue is a primary cause. Receptor levels can vary with cell passage number.
-
Radioligand Issues: The radiolabeled Angiotensin II analogue may have degraded due to improper storage or age, leading to reduced binding affinity. The specific activity might also be too low.
-
Suboptimal Assay Conditions: Incubation times may be too short to reach binding equilibrium. The incubation temperature and buffer composition (pH, ionic strength) can also significantly impact binding.
-
Problems with Membrane Preparation: Poor homogenization, incorrect centrifugation speeds, or improper storage of membrane preparations can lead to a loss of receptor activity.
-
High Non-Specific Binding: If non-specific binding is excessively high, it can mask the specific binding signal.
How can I increase the specific binding signal?
To enhance your specific signal, consider the following:
-
Optimize Receptor Concentration: Increase the amount of membrane protein in the assay. However, be mindful that using too much protein can lead to ligand depletion.
-
Check Ligand Concentration: Use a radioligand concentration at or below the dissociation constant (Kd) for optimal signal-to-noise ratio.
-
Optimize Incubation Time and Temperature: Ensure you are incubating long enough to reach equilibrium. This can be determined through time-course experiments. The optimal temperature will depend on the stability of the receptor and ligand.
-
Buffer Composition: Ensure your binding buffer contains appropriate salts and protease inhibitors to maintain receptor integrity.
What can I do if I suspect my radioligand has degraded?
If you suspect radioligand degradation:
-
Perform Quality Control: If possible, run a simple quality control check like thin-layer chromatography (TLC) to assess the purity of the radioligand.
-
Purchase Fresh Ligand: When in doubt, the most reliable solution is to use a fresh batch of radioligand.
My non-specific binding is very high. How can I reduce it?
High non-specific binding can be addressed by:
-
Optimizing Washing Steps: Increase the number or duration of washes to more effectively remove unbound radioligand. Be cautious not to be overly stringent, which could dissociate specifically bound ligand.
-
Pre-treating Filters/Plates: Soaking filters (e.g., glass fiber filters) in a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.
-
Adding Blocking Agents: Including bovine serum albumin (BSA) in the binding buffer can help to block non-specific binding sites.
-
Using a Different Unlabeled Ligand for Non-Specific Determination: Use a structurally unrelated compound that binds to the Angiotensin II receptor to define non-specific binding.
Quantitative Data Summary
The following tables provide reference values for Angiotensin II receptor binding assays. Note that these values can vary depending on the specific experimental conditions, tissue/cell type, and radioligand used.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) for Angiotensin II Receptors
| Tissue/Cell Line | Receptor Subtype | Radioligand | Kd (pM) | Bmax (fmol/mg protein) |
| Rat Liver Membranes | AT1a | [125I][Sar1,Ile8]AngII | 516 | 1270[1] |
| Wild-type AT1 Receptor (mutant study) | AT1 | [125I]-Sar1-Ilu8-angiotensin II | 552.1 ± 20.0 | 1524.0 ± 70.1[2] |
| F239R mutant AT1 Receptor | AT1 | [125I]-Sar1-Ilu8-angiotensin II | 467.3 ± 22.0 | N/A[2] |
| F239W mutant AT1 Receptor | AT1 | [125I]-Sar1-Ilu8-angiotensin II | 623.3 ± 14.9 | N/A[2] |
| RIE-1 Cells (Rat Intestinal Epithelial) | AT1 | --INVALID-LINK---Ang II | N/A | 226[3] |
| RIE-1 Cells (Rat Intestinal Epithelial) | AT2 | --INVALID-LINK---Ang II | N/A | 12[3] |
| Rabbit Kidney Cortex (Basolateral Membranes) | AT1 | 125I-labeled [Sar1]ANG II | 310 ± 40 | 136 ± 17[4] |
Table 2: IC50 Values for Competitors in Angiotensin II Receptor Binding
| Competitor | Tissue/Cell Line | Receptor Subtype | Radioligand | IC50 (nM) |
| Angiotensin II | Rat Liver Membranes | AT1a | [125I]-Sar1-AngII (1 nM) | ~1[1] |
| Saralasin | Rat Liver Membranes | AT1a | [125I]-Sar1-AngII (1 nM) | ~1[1] |
| Losartan | Rat Liver Membranes | AT1a | [125I]-Sar1-AngII (1 nM) | 6.7[1] |
Experimental Protocols
Standard Protocol for Angiotensin II Receptor Radioligand Binding Assay
This protocol is a general guideline and may require optimization for your specific application.
1. Membrane Preparation (from Rat Liver): [1][5]
-
Homogenize fresh or frozen rat liver in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).
-
Store membrane preparations at -80°C in aliquots.
2. Saturation Binding Assay: [1]
-
Prepare a series of dilutions of the radioligand (e.g., [125I][Sar1,Ile8]AngII) in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 µg) to each well.
-
For total binding, add the radioligand dilutions to the wells.
-
For non-specific binding, add the radioligand dilutions to a parallel set of wells that also contain a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled Ang II or Losartan).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Kd and Bmax by non-linear regression analysis of the specific binding data.
3. Competition Binding Assay: [1]
-
Prepare a series of dilutions of the unlabeled competitor compound.
-
In a 96-well plate, add a fixed amount of membrane protein, a fixed concentration of the radioligand (typically at or near its Kd), and the dilutions of the competitor.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a standard unlabeled ligand).
-
Incubate, filter, and wash as described for the saturation binding assay.
-
Measure the radioactivity and calculate the percent inhibition of specific binding at each competitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
Signaling Pathway Diagram
Diagram: Angiotensin II Receptor Signaling Pathway
References
Technical Support Center: Improving the Solubility of Synthetic Angiotensin II Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of synthetic Angiotensin II peptides.
Quick Reference: Solubility Data
The following table summarizes the solubility of synthetic Angiotensin II under various conditions to facilitate experimental design.
| Solvent | Concentration | pH | Temperature | Remarks |
| Water | 25 mg/mL[1] | 5-8[1] | Room Temperature | Yields a clear, colorless solution.[1] Avoid repeated freeze-thaw cycles.[1] |
| 0.9% Saline | ≥ 5 mg/mL | Neutral | Room Temperature | Recommended for in vivo preparations.[2] |
| PBS (Phosphate-Buffered Saline) | 2 mg/mL | ~7.4 | Room Temperature | May require ultrasonic and warming to 60°C to achieve a clear solution.[2] |
| DMSO (Dimethyl Sulfoxide) | 10 mg/mL | N/A | Room Temperature | May require ultrasonic and warming to 60°C.[2] For very hydrophobic peptides, dissolve in a small amount of DMSO first, then dilute with water. |
| Acetic Acid Solution (10%-30%) | - | Acidic | Room Temperature | An alternative if water fails. |
| Ammonium Hydroxide (<50 µL) | - | Basic | Room an alternative if water fails.> | An alternative if water fails. |
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter when working with synthetic Angiotensin II.
Q1: My Angiotensin II peptide won't dissolve in water, what should I do?
A1: If you are having difficulty dissolving Angiotensin II in water, you can try the following steps:
-
Adjust the pH: Angiotensin II is more soluble in aqueous solutions with a pH between 5 and 8.[1] If your water is too acidic or basic, adjusting the pH into this range may improve solubility.
-
Try a different solvent: If pH adjustment is not successful, consider using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.[3] Alternatively, a 10%-30% acetic acid solution can be used.[3]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using an ultrasonic bath can help dissolve the peptide.[4] However, avoid excessive heat to prevent degradation.
Q2: My Angiotensin II solution appears cloudy or has visible precipitates.
A2: Cloudiness or precipitation can indicate aggregation or poor solubility. Angiotensin II has been shown to induce the aggregation of other proteins and may self-aggregate under certain conditions.[5][6][7]
-
Centrifugation: Before use, it is always recommended to centrifuge your peptide solution to pellet any undissolved material or aggregates.[8]
-
Review your solvent and pH: Ensure the solvent and pH are optimal for Angiotensin II solubility as outlined in the table above.
-
Consider co-solvents: For hydrophobic peptides, using a small amount of an organic solvent like DMSO can prevent aggregation.[8]
Q3: My Angiotensin II stock solution lost activity after a short period.
A3: Loss of activity can be due to degradation or improper storage.
-
Storage: Lyophilized Angiotensin II should be stored at -20°C or, for long-term storage, at -80°C under an inert gas like nitrogen.[1][9][10] Reconstituted stock solutions should be stored at -20°C and are generally stable for at least two months.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can degrade the peptide.[1][10] It is highly recommended to aliquot the stock solution into single-use volumes.
-
Proteolytic Degradation: Peptides in solution are susceptible to degradation by proteases.[1] Use sterile, freshly distilled water and consider sterile filtration for your solutions.[1]
Q4: I'm working with very low concentrations of Angiotensin II and see inconsistent results.
A4: At very low concentrations (below 100 µg/ml), a significant amount of the peptide can be lost due to absorption to the walls of glass or plastic containers.[1]
-
Pre-treatment of Vials: To minimize this loss, you can pre-treat your vials and filters with a solution of bovine serum albumin (BSA) at 1 mg/ml, followed by a thorough rinsing with water before adding your peptide solution.[1]
-
Use Low-Bind Tubes: Whenever possible, use low-protein-binding microcentrifuge tubes.[10]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Angiotensin II
This protocol describes the standard procedure for reconstituting synthetic Angiotensin II.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized Angiotensin II to warm to room temperature to prevent moisture condensation.[1]
-
Solvent Selection: Based on your experimental needs, select an appropriate solvent from the solubility table above. For most in vitro assays, sterile water or a buffer with a pH between 5 and 8 is a good starting point.
-
Reconstitution: Add the desired volume of solvent to the vial to achieve your target stock concentration. A common stock concentration is 1 mg/mL.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. If necessary, gentle warming can be applied.[4]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, low-protein-binding tubes.[1][10]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][10]
Protocol 2: Solubility Testing of Angiotensin II
This protocol outlines a method to determine the solubility of Angiotensin II in a specific solvent.
-
Prepare a Saturated Solution: Add a small, known amount of Angiotensin II to a small volume of the test solvent.
-
Equilibrate: Agitate the solution at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the solution to pellet any undissolved peptide.
-
Quantify Soluble Peptide: Carefully remove the supernatant and determine the concentration of the dissolved Angiotensin II using a suitable analytical method, such as UV spectrophotometry at 280 nm or HPLC.
-
Calculate Solubility: Express the solubility as the mass of peptide per volume of solvent (e.g., mg/mL).
Frequently Asked Questions (FAQs)
Q: What is the molecular weight of synthetic Angiotensin II? A: The molecular weight of the anhydrous, free base form of synthetic Angiotensin II is 1046.18 Da.[1]
Q: What is the amino acid sequence of Angiotensin II? A: The amino acid sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe.[2]
Q: How should I handle Angiotensin II to avoid degradation? A: To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles, store solutions at or below -20°C, and use sterile techniques to prevent microbial contamination.[1] For lyophilized powder, storage under an inert gas is recommended.[9]
Q: Can Angiotensin II be sterilized by filtration? A: Yes, solutions can be sterilized by filtration through a 0.2 µm filter. However, be aware that for solutions with concentrations below 100 µg/ml, some loss of the peptide may occur due to absorption to the filter membrane.[1]
Q: Is Angiotensin II susceptible to oxidation? A: While Angiotensin II itself does not readily induce oxidation of other molecules like LDL, its handling and storage should still aim to minimize exposure to air to maintain its integrity.[5]
Visual Guides
Caption: A workflow for reconstituting and troubleshooting Angiotensin II solubility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Angiotensin II induces the aggregation of native and oxidized low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone and angiotensin II induce protein aggregation in renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Protein Aggregation and Proteotoxicity Induced by Angiotensin II in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Pressor Effects of Angiotensin II Analogs: Valine-5 vs. Isoleucine-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pressor effects of two endogenous analogs of Angiotensin II: Angiotensin II 5-valine (Valine5-Angiotensin II) and Isoleucine5-Angiotensin II (Ile5-Angiotensin II). This document summarizes key experimental data, details relevant methodologies, and illustrates the associated signaling pathways to support research and drug development in the cardiovascular field.
Introduction
Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure. It exists in different endogenous forms across species, with the variation typically occurring at the fifth amino acid position. In humans and rats, the predominant form is Isoleucine5-Angiotensin II, while in bovine species, it is Valine5-Angiotensin II.[1] Despite this structural difference, studies suggest that Valine5-Angiotensin II possesses the same biological and immunoreactive properties as the endogenous Angiotensin II found in most mammals.[2] This comparison guide delves into the experimental evidence to evaluate the pressor effects and underlying mechanisms of these two analogs.
Quantitative Data on Pressor Effects
A key study directly compared the pressor effects of Valine5-Angiotensin II and Isoleucine5-Angiotensin II following intravenous infusion in pithed rats. The results, summarized in the table below, indicate that both analogs elicit a comparable and significant increase in mean arterial pressure.
| Peptide | Dose | Initial Mean Arterial Pressure (MAP) (mmHg) | Final Mean Arterial Pressure (MAP) (mmHg) | % Increase in MAP |
| This compound | 72 ng/min | 54 ± 4 | 97 ± 19 | 80%[1] |
| Ile5-Angiotensin II | 72 ng/min | 49 ± 5 | 89 ± 18 | 82%[1] |
Data presented as mean ± standard deviation.
Receptor Binding and Signaling Pathways
Both Valine5-Angiotensin II and Isoleucine5-Angiotensin II exert their effects by binding to Angiotensin II receptors, primarily the AT1 and AT2 subtypes. Angiotensin II is known to bind with high affinity to both AT1 and AT2 receptors.[3] Given that Valine5-Angiotensin II is reported to have the same biological properties as endogenous Angiotensin II, their binding affinities to these receptors are considered to be equivalent.[2]
The primary pressor effects of Angiotensin II are mediated through the AT1 receptor, which is coupled to Gq/11 and G12/13 proteins. Activation of the AT1 receptor initiates a cascade of intracellular signaling events leading to vasoconstriction.
Angiotensin II Signaling Pathways
Caption: Simplified signaling pathway of Angiotensin II via AT1 and AT2 receptors.
While the AT1 receptor pathway leads to vasoconstriction, the AT2 receptor is generally associated with counter-regulatory effects, including vasodilation and anti-proliferative actions.
Experimental Protocols
In Vivo Pressor Response Measurement in Pithed Rats
This protocol outlines the methodology used to compare the pressor effects of this compound and Ile5-Angiotensin II.
Caption: Workflow for comparing the in vivo pressor effects of Angiotensin II analogs.
Detailed Steps:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and pithed to eliminate central nervous system influences on blood pressure.
-
Catheterization: The femoral artery is catheterized for direct measurement of arterial blood pressure, and the femoral vein is catheterized for intravenous drug administration.
-
Baseline Measurement: A stable baseline mean arterial pressure (MAP) is recorded.
-
Infusion: A continuous intravenous infusion of either this compound or Ile5-Angiotensin II is administered at a constant rate (e.g., 72 ng/min).
-
MAP Monitoring: MAP is continuously monitored and recorded throughout the infusion period until a stable pressor response is achieved.
-
Data Analysis: The percentage increase in MAP from the baseline is calculated to determine the pressor effect of each peptide.
Conclusion
The available experimental data indicates that this compound and Isoleucine5-Angiotensin II exhibit comparable potent pressor effects.[1] Their biological equivalence is further supported by the understanding that they share the same receptor targets and are presumed to activate identical downstream signaling pathways to elicit vasoconstriction.[2] For researchers in drug development, this suggests that both analogs can be used interchangeably in preclinical models where the primary outcome is the assessment of Angiotensin II-mediated pressor responses, with the choice of analog often depending on the species being studied. Further research could explore potential subtle differences in their metabolism or receptor interaction kinetics.
References
- 1. Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal uptake of circulating angiotensin II in Val5-angiotensin II infused rats is mediated by AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial Angiotensin II 5-Valine
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II 5-Valine ([Val5]-Ang II) is a critical reagent in cardiovascular research, particularly in studies involving the renin-angiotensin system (RAS). As a potent agonist of the angiotensin II type 1 (AT1) receptor, its purity and biological activity are paramount for reproducible and reliable experimental outcomes.[1] Commercially available peptides can exhibit batch-to-batch variability in purity, peptide content, and the presence of impurities, which can significantly impact experimental results.
This guide provides a comprehensive framework for validating the purity and activity of commercially sourced [Val5]-Ang II. It outlines key analytical methods, presents detailed experimental protocols, and offers a template for comparing products from different suppliers.
Section 1: Physicochemical Purity Assessment
The first step in validating a commercial peptide is to assess its purity and confirm its identity. The primary techniques for this are High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for identity and molecular weight confirmation, and Amino Acid Analysis (AAA) for determining the net peptide content.
Data Presentation: Comparative Purity Analysis
The following table presents hypothetical data from the analysis of [Val5]-Ang II from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (RP-HPLC, % Area at 220 nm) | 99.2% | 96.5% | 98.8% | > 95% |
| Identity (MALDI-TOF MS, [M+H]+) | 1032.18 Da | 1032.21 Da | 1032.19 Da | 1032.15 ± 1.0 Da |
| Major Impurity 1 (m/z) | 1014.15 (Des-Asp) | 903.09 (Truncated) | 1014.16 (Des-Asp) | Report |
| Net Peptide Content (AAA) | 85% | 78% | 91% | > 70% |
| Counterion Content (TFA) | 12% | 18% | 7% | Report |
| Water Content | 3% | 4% | 2% | Report |
Experimental Workflow for Purity Validation
The overall process for validating the physicochemical properties of the peptide is outlined below.
Caption: Workflow for physicochemical validation of commercial peptides.
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the target peptide from impurities. Purity is determined by the relative area of the main peptide peak.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Protocol:
-
Prepare a stock solution of the peptide at 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
Detect absorbance at 220 nm.
-
Calculate purity by integrating the peak area of the main peptide and dividing it by the total area of all peaks.
-
2. Mass Spectrometry (MS)
This technique confirms the molecular weight of the peptide, verifying its identity.
-
Instrumentation: MALDI-TOF or LC-ESI-MS system.
-
Protocol (MALDI-TOF):
-
Prepare a 1 µL aliquot of the peptide solution (approx. 10 pmol/µL).
-
Mix the aliquot 1:1 with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass of the main peak ([M+H]+) to the theoretical mass of [Val5]-Ang II (1031.16 Da).[3]
-
3. Amino Acid Analysis (AAA)
AAA determines the total amount of peptide in a lyophilized powder by quantifying the constituent amino acids, providing the "net peptide content."[4] This value is often lower than HPLC purity due to the presence of water and counterions (like TFA) which are not detected by UV absorbance in HPLC.[5]
-
Protocol:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Perform acid hydrolysis by treating the sample with 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Neutralize the hydrolysate and derivatize the free amino acids (e.g., using OPA/FMOC reagents).[6]
-
Separate and quantify the derivatized amino acids using a dedicated AAA analyzer or a standard HPLC system.
-
Calculate the amount of each amino acid and sum them to determine the total peptide mass, which is then expressed as a percentage of the initial gross weight.
-
Section 2: Biological Activity Assessment
Confirming the purity and identity of the peptide is essential, but it does not guarantee biological activity. Functional assays are required to ensure the peptide can effectively bind to and activate its target receptor.
Angiotensin II Signaling Pathway
[Val5]-Ang II exerts its effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR). Activation of the AT1 receptor initiates a signaling cascade leading to various physiological responses, including vasoconstriction and cell growth.[7][8][9]
Caption: Simplified AT1 receptor signaling cascade.
Data Presentation: Comparative Biological Activity
A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of the unlabeled peptide for its receptor.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Receptor Binding Affinity (Ki, nM) | 1.2 nM | 5.8 nM | 1.5 nM | 1.1 nM |
Experimental Protocol: AT1 Receptor Binding Assay
This assay measures the ability of the unlabeled [Val5]-Ang II to compete with a radiolabeled ligand for binding to the AT1 receptor.[10][11]
-
Materials:
-
Membrane preparation from cells expressing the AT1 receptor (e.g., rat liver membranes).[10]
-
Radiolabeled Angiotensin II analog (e.g., [125I][Sar1, Ile8]AngII).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Unlabeled [Val5]-Ang II from different suppliers and a trusted reference standard.
-
-
Protocol:
-
In a 96-well plate, add 50 µL of binding buffer containing the cell membrane preparation.
-
Add 25 µL of varying concentrations of unlabeled [Val5]-Ang II (the competitor). For total binding wells, add buffer only. For non-specific binding, add a high concentration of an unlabeled standard.
-
Add 25 µL of the radiolabeled Ang II at a fixed concentration (near its Kd).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Recommendations
The validation of commercially available peptides like this compound is a crucial step in ensuring the integrity of research data. A multi-faceted approach combining physicochemical analysis with functional bioassays provides the most comprehensive assessment of quality.
Based on the hypothetical data presented:
-
Supplier A provides a high-purity product with good biological activity, making it a reliable choice.
-
Supplier B's product shows lower purity and significantly reduced biological activity, suggesting the presence of interfering impurities or a lower net peptide content, making it less suitable for sensitive assays.
-
Supplier C offers a product with high net peptide content and good purity, resulting in strong biological activity.
Researchers should always request a certificate of analysis from the supplier that includes HPLC, MS, and AAA data. However, independent verification is strongly recommended, especially for new suppliers or before commencing critical or long-term experiments. This due diligence ensures that observed experimental effects are directly attributable to the active peptide, enhancing the validity and reproducibility of scientific findings.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Bovine and Human Angiotensin II in Rat Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of bovine versus human Angiotensin II in rat models, supported by experimental data. This document outlines the key physiological differences observed, details the experimental protocols utilized, and visualizes the associated signaling pathways.
Executive Summary
Angiotensin II (Ang II) is a crucial octapeptide hormone in the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis. While Ang II from different species is often used interchangeably in research, subtle variations in their amino acid sequences can lead to significant differences in their in vivo effects. This guide focuses on the comparative effects of bovine and human Angiotensin II in rat models. Notably, human and rat Angiotensin II share an identical amino acid sequence (--INVALID-LINK--), characterized by an isoleucine at position 5. In contrast, bovine Angiotensin II contains a valine at this position (--INVALID-LINK--). This single amino acid substitution results in differential physiological responses in rats, particularly concerning their effects on plasma norepinephrine and blood pressure.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from in vivo studies comparing the effects of human (Isoleucine⁵) and bovine (Valine⁵) Angiotensin II in rats.
| Parameter | Bovine Angiotensin II (Valine⁵) | Human/Rat Angiotensin II (Isoleucine⁵) | Reference |
| Mean Arterial Pressure (MAP) Increase | 80% increase (from 54 ± 4 to 97 ± 19 mm Hg) | 82% increase (from 49 ± 5 to 89 ± 18 mm Hg) | [1][2] |
| Plasma Norepinephrine (NE) Concentration | No significant change | 82% increase compared to saline-infused rats (p < 0.01) | [1][2] |
| Heart Rate | No significant change | No significant change | [1][2] |
| Plasma Dopamine Concentration | Not significantly altered | Not significantly altered | [1][2] |
| Plasma Epinephrine Concentration | Not significantly altered | Not significantly altered | [1][2] |
| Systolic Blood Pressure (Day 12 of infusion) | Increased from 121 ± 2 to 206 ± 4 mmHg | Increased from 124 ± 3 to 215 ± 5 mmHg | [3] |
Experimental Protocols
The following methodologies are based on protocols from studies comparing the in vivo effects of different Angiotensin II analogs in rats.
Animal Model and Preparation
-
Species: Male Sprague-Dawley rats are commonly used.[4]
-
Anesthesia: For surgical procedures like cannulation, anesthesia is administered (e.g., intramuscular injection of ketamine, acepromazine, and anased).[4]
-
Pithing: In some studies, rats are pithed to eliminate central baroreceptor reflex mechanisms, allowing for the direct assessment of Angiotensin II's peripheral effects.[1][2]
-
Cannulation: The jugular vein is cannulated for intravenous infusion of Angiotensin II. The carotid or femoral artery is cannulated for continuous blood pressure monitoring.
Drug Administration
-
Vehicle: Angiotensin II is typically dissolved in saline for infusion.
-
Infusion Method: A Harvard infusion pump is used for continuous intravenous infusion at a controlled rate (e.g., 0.014 ml/min). Osmotic minipumps are also utilized for long-term administration.
-
Dosage: An equal dose of 72 ng/min for both bovine and human/rat Angiotensin II has been used in comparative studies.[1][2] For longer-term studies, doses such as 50 ng/kg per minute have been administered.
Measurement of Physiological Parameters
-
Blood Pressure: Mean arterial pressure is continuously recorded via an arterial catheter connected to a pressure transducer. Systolic blood pressure can also be measured using the tail-cuff method.[1]
-
Plasma Catecholamines: Blood samples are collected, and plasma concentrations of norepinephrine, epinephrine, and dopamine are determined using high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Angiotensin II Signaling Pathway
Caption: Angiotensin II signaling via the AT1 receptor.
Experimental Workflow for In Vivo Comparison
Caption: Experimental workflow for comparing bovine and human Angiotensin II in rats.
Concluding Remarks
The in vivo comparison of bovine and human Angiotensin II in rats reveals that while both peptides have a similar potent pressor effect, they differ significantly in their ability to stimulate norepinephrine release. Human (Isoleucine⁵) Angiotensin II significantly increases plasma norepinephrine levels, a response not observed with bovine (Valine⁵) Angiotensin II.[1][2] This distinction is critical for researchers investigating the interplay between the renin-angiotensin system and the sympathetic nervous system. The choice of Angiotensin II analog should, therefore, be carefully considered based on the specific research question and the physiological pathways under investigation. The identical nature of human and rat Angiotensin II makes the rat a highly relevant model for studying the human renin-angiotensin system, provided the correct peptide is used.
References
- 1. Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the evolution of angiotensin II type 1 receptor gene in mammals (mouse, rat, bovine and human) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a New Angiotensin II 5-Valine-Based Hypertension Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Angiotensin II 5-valine ([Val5]-ANG II) based hypertension model against the established Angiotensin II ([Ile5]-ANG II) model. The data presented herein is intended to assist researchers in selecting the most appropriate model for their preclinical hypertension studies.
Introduction
Animal models of hypertension are crucial for understanding the pathophysiology of the disease and for the development of novel antihypertensive therapies. The renin-angiotensin system (RAS) plays a central role in blood pressure regulation, and its overactivation is a key contributor to hypertension.[1][2] Exogenous infusion of Angiotensin II is a widely used and accepted method to induce hypertension in laboratory animals, mimicking the clinical condition of RAS-induced hypertension.[1]
The standard Angiotensin II used in these models is the isoleucine-5 variant ([Ile5]-ANG II), which is the endogenous form in rats. This guide introduces and validates a new model based on the this compound ([Val5]-ANG II) isoform. [Val5]-ANG II shares identical biological and immunoreactive properties with [Ile5]-ANG II, making it a suitable alternative for inducing hypertension.[3] The key advantage of the [Val5]-ANG II model is the ability to distinguish between the exogenously administered peptide and the endogenously produced [Ile5]-ANG II, allowing for more precise studies of RAS dynamics in response to hypertensive stimuli.[3]
Comparative Efficacy in Inducing Hypertension
Chronic infusion of both [Val5]-ANG II and [Ile5]-ANG II effectively induces a significant and sustained increase in systolic blood pressure (SBP) in rats. The following table summarizes the key hemodynamic and biochemical parameters from a comparative study.
| Parameter | Sham Control | [Val5]-ANG II Model | [Ile5]-ANG II Model |
| Systolic Blood Pressure (mmHg) | 121 ± 2 | 206 ± 4 | 215 ± 5 |
| Plasma [Ile5]-ANG II (fmol/mL) | 44.1 ± 1.5 | 130.5 ± 30.9 | 253.5 ± 60.5 |
| Plasma [Val5]-ANG II (fmol/mL) | Not Applicable | 150.0 ± 28.2 | Not Applicable |
| Kidney [Ile5]-ANG II (fmol/g) | 206.1 ± 13.0 | 350.1 ± 63.2 | 519.3 ± 57.4 |
| Kidney [Val5]-ANG II (fmol/g) | Not Applicable | 387.2 ± 39.4 | Not Applicable |
| Data presented as mean ± SEM. Sourced from a study in male Sprague-Dawley rats after 12-13 days of Angiotensin II infusion.[3][4] |
As the data indicates, both isoforms induce a comparable and significant hypertensive state. Notably, the [Val5]-ANG II infusion also led to a significant increase in endogenous plasma and kidney [Ile5]-ANG II levels, demonstrating the model's utility in studying the interplay between exogenous and endogenous Angiotensin II.[3][4]
Pathophysiological Consequences: End-Organ Damage and Inflammation
Angiotensin II-induced hypertension is known to cause significant end-organ damage, including cardiac hypertrophy and renal fibrosis, and to promote a pro-inflammatory state. While direct comparative studies on these parameters between the two models are limited, the identical biological activity of the two isoforms suggests that the [Val5]-ANG II model will replicate the well-documented pathological effects of [Ile5]-ANG II.
Cardiac Effects: Angiotensin II infusion is a well-established model for inducing cardiac hypertrophy and fibrosis.[5][6] It promotes the infiltration of inflammatory cells, such as macrophages, and the expression of pro-inflammatory cytokines in the heart, leading to adverse cardiac remodeling.[5][6]
Renal Effects: The kidneys are a primary target of Angiotensin II-induced damage. Chronic Angiotensin II infusion leads to renal inflammation, characterized by the infiltration of immune cells, and the promotion of fibrosis, contributing to the progression of chronic kidney disease.[1][7]
Inflammatory Response: Angiotensin II is a potent pro-inflammatory molecule. It stimulates the production of various cytokines and chemokines, such as IL-6, TNF-α, and MCP-1, and promotes the infiltration of immune cells into target organs like the heart, kidneys, and blood vessels.[1][8] This inflammatory response is a critical contributor to the vascular and end-organ damage observed in hypertension.
Experimental Protocols
The following provides a detailed methodology for inducing hypertension using the this compound model, based on established protocols.[3][4][9]
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Age: 10-12 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
This compound (Bachem)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 2002)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
3. Experimental Procedure:
-
Pump Preparation: Dissolve this compound in sterile saline to the desired concentration. Fill the osmotic minipumps with the solution according to the manufacturer's instructions. A common infusion rate is 80 ng/min.[3][4]
-
Surgical Implantation: Anesthetize the rats. Make a small subcutaneous incision on the back, between the scapulae. Insert the filled osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with surgical staples or sutures.
-
Post-operative Care: Monitor the animals for recovery from anesthesia and signs of distress. Provide appropriate post-operative analgesia as per institutional guidelines.
-
Blood Pressure Measurement: Measure systolic blood pressure at baseline and at regular intervals throughout the study period (e.g., daily or every other day) using a non-invasive tail-cuff method.
-
Tissue Collection: At the end of the study (e.g., day 14), euthanize the animals and collect blood and tissues (heart, kidneys) for further analysis (e.g., measurement of Angiotensin II levels, histological analysis of fibrosis, gene expression of inflammatory markers).
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway of Angiotensin II in inducing hypertension and a typical experimental workflow for the validation of the [Val5]-ANG II model.
Caption: Angiotensin II Signaling Pathway in Hypertension.
Caption: Experimental Workflow for Model Validation.
Conclusion
The this compound-based hypertension model is a valid and robust alternative to the traditional [Ile5]-ANG II model. It reliably induces hypertension and is expected to produce the same spectrum of end-organ damage and inflammation. Its primary advantage lies in the ability to differentiate between exogenous and endogenous Angiotensin II, offering a valuable tool for in-depth investigations into the complex regulation of the renin-angiotensin system in hypertension. This guide provides the necessary data and protocols to support the adoption of this new model in preclinical research.
References
- 1. Inflammation as a Regulator of the Renin-Angiotensin System and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II infusion-induced inflammation, monocytic fibroblast precursor infiltration, and cardiac fibrosis are pressure dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Angiotensin II revisited: new roles in inflammation, immunology and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Efficacy of Angiotensin II 5-Valine Compared to Other Vasoconstrictors: A Comparative Guide
This guide provides a detailed comparison of the efficacy of Angiotensin II 5-valine with other commonly used vasoconstrictors, including norepinephrine, vasopressin, and phenylephrine. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in research and clinical decision-making.
Executive Summary
This compound, a synthetic human Angiotensin II, is a potent vasoconstrictor that acts on the renin-angiotensin-aldosterone system (RAAS).[1] It has been shown to be effective in increasing blood pressure in adults with septic or other distributive shock.[1][2] Clinical data, primarily from the ATHOS-3 trial, demonstrates its efficacy in raising mean arterial pressure (MAP) in patients refractory to other vasopressors.[3][4][5] This guide will compare its performance against other key vasoconstrictors, focusing on efficacy, safety, and mechanism of action.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies. The primary source for Angiotensin II efficacy is the ATHOS-3 trial, where it was compared to a placebo in patients already receiving standard-of-care vasopressors (primarily norepinephrine).
Table 1: Efficacy in Increasing Mean Arterial Pressure (MAP)
| Vasoconstrictor | Study | Patient Population | Primary Efficacy Endpoint | Result |
| Angiotensin II | ATHOS-3 Trial[3][4] | 321 adults with vasodilatory shock on high-dose vasopressors | MAP response at Hour 3 (≥75 mmHg or ≥10 mmHg increase) | 69.9% in Angiotensin II group vs. 23.4% in placebo group (p < 0.001) |
| Norepinephrine | Animal Study (Septic Shock Model)[6][7] | 16 septic pigs | Maintenance of MAP between 65-75 mmHg | Effective in maintaining target MAP |
| Epinephrine | Retrospective Cohort Study[8] | 69 adults with septic shock on norepinephrine and vasopressin | Clinical response at 24 hours | 47.8% in Angiotensin II group vs. 28.3% in epinephrine group (p = 0.12) |
| Vasopressin | VASST Trial[9] | 778 adults with septic shock | 28-day mortality | No significant difference compared to norepinephrine |
Table 2: Hemodynamic and Safety Profile
| Parameter | Angiotensin II (ATHOS-3 Trial)[2][3][10] | Norepinephrine (General Clinical Use)[11][12][13] | Vasopressin (VASST Trial)[9] |
| Effect on Heart Rate | No significant change or slight increase | Can cause reflex bradycardia | Generally does not increase heart rate |
| Adverse Events | Higher incidence of thromboembolic events (13% vs. 5%) | Tachyarrhythmias, peripheral ischemia | Myocardial ischemia, hyponatremia |
| Mortality (28-day) | 46% vs. 54% in placebo group (not statistically significant) | No proven mortality benefit over other vasopressors | No significant difference compared to norepinephrine |
Experimental Protocols
ATHOS-3 (Angiotensin II for the Treatment of High-Output Shock) Trial
-
Objective: To evaluate the efficacy of Angiotensin II in increasing blood pressure in patients with vasodilatory shock who remained hypotensive despite treatment with high-dose standard-of-care vasopressors.[3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Participants: 321 adult patients with distributive shock and a cardiovascular Sequential Organ Failure Assessment (SOFA) score of 4.[3][4]
-
Intervention: Patients were randomized to receive either an intravenous infusion of Angiotensin II or a placebo. The initial dose of Angiotensin II was 20 ng/kg/min, titrated to a target MAP of ≥75 mmHg over the first 3 hours, while background vasopressors were kept constant. The infusion was continued for up to 48 hours.[3]
-
Primary Outcome: The proportion of patients who achieved a MAP of ≥75 mmHg or an increase of at least 10 mmHg from baseline at hour 3 without an increase in baseline vasopressor dose.[3]
Animal Study: Angiotensin II vs. Norepinephrine in a Septic Shock Model
-
Objective: To compare the effects of Angiotensin II and norepinephrine on cardiac function and myocardial oxygen consumption in an experimental model of septic shock.[6][7]
-
Study Design: A randomized, open-label, controlled study.[7]
-
Subjects: 20 anesthetized and mechanically ventilated pigs in which septic shock was induced by fecal peritonitis.[7]
-
Intervention: Septic pigs were randomly assigned to receive either Angiotensin II or norepinephrine to maintain a MAP between 65 and 75 mmHg for 8 hours.[7]
-
Key Measurements: Hemodynamic parameters (MAP, cardiac output, heart rate), myocardial oxygen consumption, and myocardial mRNA expression of inflammatory markers were assessed.[6][7]
Signaling Pathways and Experimental Workflow
Signaling Pathways of Vasoconstrictors
The following diagrams illustrate the signaling pathways through which Angiotensin II and other vasoconstrictors exert their effects.
Caption: Angiotensin II signaling pathway leading to vasoconstriction.
Caption: Norepinephrine signaling pathway via α1-adrenergic receptors.
Caption: Vasopressin signaling pathway through V1a receptors.
General Experimental Workflow for Vasopressor Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of different vasoconstrictors in a clinical or preclinical setting.
Caption: General workflow for comparative vasoconstrictor studies.
Discussion and Conclusion
This compound has demonstrated significant efficacy in increasing MAP in patients with vasodilatory shock who are refractory to conventional vasopressor therapy. The ATHOS-3 trial provides robust evidence for its pressor effect.[3][4] When compared to placebo in this setting, Angiotensin II was superior in achieving the primary endpoint of MAP response.
Direct head-to-head comparisons with other vasoconstrictors are limited. A retrospective study suggested a potential for better clinical response with Angiotensin II compared to epinephrine as a third-line agent, though the results were not statistically significant.[8] An animal study comparing Angiotensin II to norepinephrine in a septic shock model found similar efficacy in maintaining MAP, but with lower myocardial oxygen consumption and inflammation in the Angiotensin II group, suggesting a potentially more favorable cardiac profile.[6][7]
The primary safety concern with Angiotensin II is the increased risk of thromboembolic events, necessitating appropriate prophylaxis.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and Trial Design | GIAPREZA® (angiotensin II) [giapreza.com]
- 3. thebottomline.org.uk [thebottomline.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Multicenter Observational Cohort Study of Angiotensin II in Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. mdpi.com [mdpi.com]
- 10. Vasopressor hormones in shock—noradrenaline, vasopressin or angiotensin II: which one will make the race? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Norepinephrine - Wikipedia [en.wikipedia.org]
- 13. Vasoactive agents for the treatment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Synthetic Angiotensin II 5-Valine: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the biological activity of a synthetic peptide is a critical step in ensuring its viability for experimental use. This guide provides a comprehensive framework for validating the bioactivity of synthetic Angiotensin II 5-valine, comparing its performance against native Angiotensin II and other analogs, supported by established experimental protocols and data.
Angiotensin II is a pivotal hormone in the renin-angiotensin system, primarily responsible for regulating blood pressure and fluid balance. The native human form of this octapeptide is Angiotensin II (5-isoleucine), often denoted as Ile5-Angiotensin II. A common synthetic analog is this compound (Val5-Angiotensin II), where the isoleucine at position 5 is substituted with valine. While both are agonists of the angiotensin receptors (AT1 and AT2), their biological potency can differ. This guide outlines the necessary in vitro and in vivo assays to quantify and compare their activity.
Comparative Biological Activity: this compound vs. Alternatives
The biological activity of Angiotensin II analogs is primarily assessed by their ability to bind to and activate angiotensin receptors, leading to downstream physiological effects such as vasoconstriction and aldosterone secretion.
| Compound | Target Receptor(s) | Primary Effect | In Vitro Potency (Relative to Ile5-Angiotensin II) | In Vivo Pressor Effect (Relative to Ile5-Angiotensin II) |
| This compound | AT1, AT2 | Agonist | Similar to slightly lower receptor binding affinity and steroidogenic effect.[1] | Similar to slightly lower increase in blood pressure.[2][3] |
| Ile5-Angiotensin II (Native) | AT1, AT2 | Agonist | Standard reference (1.0) for receptor binding and steroidogenic activity.[1] | Standard reference for pressor activity. |
| Saralasin | AT1, AT2 | Antagonist with partial agonist activity | High binding affinity (Ki ≈ 0.32 nM).[4] | Blocks the pressor effects of Angiotensin II.[5][6] |
| Angiotensin-(1-7) | Mas receptor, AT1 (biased agonist) | Vasodilator, counter-regulatory to Angiotensin II | Binds to AT1 receptor with a Ki of ~360 nM.[7] | Generally opposes the pressor effects of Angiotensin II.[8][9][10][11] |
In Vitro Confirmation of Biological Activity
A series of in vitro assays are essential to characterize the interaction of synthetic this compound with its target receptors and to quantify its functional consequences at the cellular level.
Receptor Binding Assay
This assay determines the affinity of the synthetic peptide for the angiotensin receptors (primarily AT1) by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).[12] Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II), and varying concentrations of the unlabeled competitor (synthetic this compound or other analogs).[13][14][15]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[13][15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the dissociation constant (Kd) or inhibition constant (Ki) to determine the binding affinity.
Second Messenger Quantification: Calcium Mobilization Assay
Activation of the AT1 receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of this compound to elicit this response.
Experimental Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the AT1 receptor (e.g., CHO-K1 or vascular smooth muscle cells) in a 96-well or 384-well plate and culture overnight.[16][17]
-
Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[16][18] Incubate the cells to allow the dye to enter and be de-esterified.
-
Compound Addition: Prepare serial dilutions of synthetic this compound and other test compounds.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR™) to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the change in fluorescence intensity over time.[16]
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Functional Assay: Smooth Muscle Contraction
This ex vivo assay directly measures the physiological response of vasoconstriction induced by this compound.
Experimental Protocol: Isolated Aortic Ring Contraction Assay
-
Tissue Preparation: Euthanize a rodent (e.g., rat or mouse) and carefully dissect the thoracic aorta. Cut the aorta into rings of a few millimeters in length.[19][20]
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). Attach one end of the ring to a fixed support and the other to an isometric force transducer.[19]
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Contraction Measurement: Add cumulative concentrations of synthetic this compound or other agonists to the organ bath and record the resulting increase in isometric tension.
-
Data Analysis: Plot the contractile force against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and the maximum contractile response (Emax).
In Vivo Validation of Biological Activity
In vivo studies are crucial to confirm that the synthetic peptide elicits the expected physiological responses in a whole organism.
Pressor Response Measurement
This assay measures the primary physiological effect of Angiotensin II: an increase in blood pressure.
Experimental Protocol: In Vivo Blood Pressure Measurement in Rodents
-
Animal Model: Use rodents such as rats or mice. For continuous administration, surgically implant a subcutaneous osmotic minipump filled with synthetic this compound or a vehicle control.[3][21]
-
Blood Pressure Measurement: Acclimatize the animals to the measurement procedure. Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.[22][23][24][25][26] This involves placing a cuff on the animal's tail, inflating it to occlude blood flow, and then gradually deflating it while a sensor detects the return of blood flow.
-
Data Collection: Record blood pressure at baseline and at regular intervals following the administration of the peptide.
-
Data Analysis: Compare the change in blood pressure in the group receiving this compound to the control group to determine the pressor effect.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows described, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Angiotensin II Signaling Pathway via the AT1 Receptor.
Caption: Experimental Workflow for Bioactivity Confirmation.
References
- 1. Comparative studies of receptor binding and steroidogenic properties of angiotensins in the rat adrenal glomerulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saralasin - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 10. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. content.abcam.com [content.abcam.com]
- 17. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Ang II-induced contraction is impaired in the aortas of renovascular hypertensive animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ahajournals.org [ahajournals.org]
- 26. ahajournals.org [ahajournals.org]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Angiotensin II 5-valine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount when working with potent compounds like Angiotensin II 5-valine. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a bioactive peptide that requires careful handling to avoid potential health risks. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential harm if swallowed, inhaled, or in contact with skin.[1][2] It may also cause eye and respiratory tract irritation.[1] Therefore, a comprehensive approach to personal protection is crucial.
The following table summarizes the recommended PPE for handling this compound, ensuring the safety of all laboratory personnel.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves should be worn at all times.[3][4] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[5] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | In situations where dust or aerosols may be generated, a dust mask or a NIOSH-approved respirator is recommended.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of this compound, as well as to prevent accidental exposure. Peptides are sensitive to temperature and moisture, which can lead to degradation.[6]
Storage Protocols
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container, protected from light and moisture.[7][8] |
| 4°C | Short-term | For immediate use. | |
| Reconstituted Solution | -20°C or colder | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[9] |
| -80°C | Up to 6 months | For longer-term storage of solutions.[7][9] |
Reconstitution and Handling Workflow
A systematic approach to the reconstitution and handling of this compound is essential for experimental accuracy and safety.
Disposal Plan: Inactivation and Waste Management
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and potential biological effects. The primary methods of peptide degradation include hydrolysis and oxidation.[10] The following step-by-step process ensures the safe disposal of this peptide.
Step 1: Chemical Inactivation (for liquid waste)
For solutions containing this compound, chemical degradation is recommended before disposal.
-
Prepare a Deactivating Solution: Prepare a fresh solution of 10% sodium hypochlorite (bleach) or a 1 M sodium hydroxide solution.
-
Inactivate the Peptide: Add the deactivating solution to the peptide waste in a 1:10 ratio (peptide waste to deactivating solution).
-
Allow for Reaction Time: Let the mixture stand for at least 24 hours to ensure complete degradation of the peptide.
-
Neutralize (if necessary): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6 and 8.
-
Dispose: Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.
Step 2: Solid Waste Disposal
For solid waste such as contaminated vials, pipette tips, and gloves:
-
Segregate Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the proper disposal of the chemical waste. Do not mix with regular laboratory trash.[11]
Angiotensin II Signaling Pathway
Angiotensin II exerts its effects by binding to specific G-protein coupled receptors, primarily the AT1 and AT2 receptors.[8] The activation of these receptors triggers a cascade of intracellular signaling events that regulate a wide range of physiological responses, including vasoconstriction, inflammation, and cell growth.[12][13][14]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. ruixibiotech.com [ruixibiotech.com]
- 3. nibsc.org [nibsc.org]
- 4. nibsc.org [nibsc.org]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usbio.net [usbio.net]
- 9. glpbio.com [glpbio.com]
- 10. veeprho.com [veeprho.com]
- 11. peptiderecon.com [peptiderecon.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
